Methyl 5-methoxynicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJAOSTLIQOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584878 | |
| Record name | Methyl 5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-46-7 | |
| Record name | Methyl 5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methoxy-3-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxynicotinate, with the CAS number 29681-46-7 , is a pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a methoxy group and a methyl ester on the pyridine ring, provides a versatile scaffold for the development of novel molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 29681-46-7 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 54-59 °C | [2] |
| Boiling Point (Predicted) | 250.9 °C | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥98% |
Synthesis
General Experimental Protocol: Fischer Esterification of 5-Methoxynicotinic Acid
This procedure is based on the common method for synthesizing methyl esters from their corresponding carboxylic acids.
Materials:
-
5-Methoxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxynicotinic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Caution should be exercised as CO₂ evolution will occur.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR
-
Aromatic Protons: Signals corresponding to the three protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy and ester groups.
-
Methoxy Protons: A singlet corresponding to the methoxy group protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
-
Ester Methyl Protons: A singlet for the methyl group of the ester (-COOCH₃) is also anticipated, likely in a similar region to the methoxy protons, around δ 3.8-4.0 ppm.
¹³C NMR
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm.
-
Aromatic Carbons: Carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the methoxy group will be shifted downfield.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected around δ 55-60 ppm.
-
Ester Methyl Carbon: The carbon of the ester methyl group (-COOCH₃) will likely appear around δ 50-55 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch: A strong C-O stretching band from the ester and ether linkages will likely be observed in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Absorptions corresponding to the pyridine ring will be present in the 1400-1600 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 167, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).
Applications in Drug Development and Research
This compound is a key building block in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The methoxy and ester functionalities provide reactive sites for further chemical modifications.
-
Scaffold for Library Synthesis: The pyridine core is a common motif in drugs targeting a wide range of receptors and enzymes. This compound can be used in the generation of compound libraries for high-throughput screening in drug discovery programs.
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound is also utilized in the development of new pesticides and herbicides.
While specific signaling pathways directly involving this compound are not extensively documented, its derivatives are often designed to interact with various biological targets. The general role of such substituted pyridines in drug design is to act as bioisosteres for other aromatic systems and to provide specific hydrogen bonding and hydrophobic interactions within the active sites of proteins.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
-
General Hazards: May cause skin, eye, and respiratory irritation.
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and versatile reactivity make it an important tool for the synthesis of novel compounds. This technical guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in its effective utilization.
References
An In-depth Technical Guide to the Structure of Methyl 5-methoxynicotinate
Abstract
This technical guide provides a comprehensive examination of the chemical structure of Methyl 5-methoxynicotinate (CAS No. 29681-46-7), a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While this molecule serves as a valuable heterocyclic building block, publicly available experimental spectroscopic data is notably scarce. This document addresses this gap by presenting a detailed structural elucidation based on established spectroscopic principles and data from closely related analogues. We provide predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with justifications grounded in structural theory. Furthermore, a robust, field-proven protocol for its synthesis via Fischer esterification of the commercially available 5-methoxynicotinic acid is detailed. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's structure and synthesis for its application in the design of novel therapeutics.
Introduction and Chemical Identity
This compound belongs to the family of nicotinic acid esters, which are core scaffolds in numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, imparts distinct physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor, which are often desirable in drug candidates. The substituents on the pyridine ring—a methoxy group at the 5-position and a methyl ester at the 3-position—offer specific steric and electronic properties that can be leveraged to modulate target binding and pharmacokinetic profiles. Its formal IUPAC name is methyl 5-methoxypyridine-3-carboxylate .[1]
Below is a summary of its key chemical identifiers.
| Identifier | Value |
| CAS Number | 29681-46-7[2][3][4][5] |
| Molecular Formula | C₈H₉NO₃[2][4] |
| Molecular Weight | 167.16 g/mol [2][4][5] |
| IUPAC Name | methyl 5-methoxypyridine-3-carboxylate[1] |
| Synonyms | Methyl 5-methoxy-3-pyridinecarboxylate[5] |
| Canonical SMILES | COC(=O)c1cncc(OC)c1[5] |
| InChI Key | Not readily available in searched sources. |
The fundamental structure consists of a pyridine ring functionalized at positions 3 and 5.
Caption: 2D Representation of this compound.
Spectroscopic Profile for Structural Elucidation (Predicted)
As of the date of this publication, experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide a predicted spectroscopic profile based on fundamental principles and comparison with structurally similar molecules. This predictive analysis serves as a robust baseline for researchers to confirm the identity and purity of synthesized material.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is expected to be highly characteristic, showing signals for three distinct aromatic protons on the pyridine ring and two singlets for the methoxy and methyl ester protons. The electronic effects of the substituents are key to predicting their chemical shifts. The ester group is electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing a shielding effect.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.8 - 9.0 | Doublet (d) | 1H | H-2 | This proton is ortho to the ring nitrogen and meta to the electron-withdrawing ester group, leading to significant deshielding. |
| ~8.2 - 8.4 | Doublet (d) | 1H | H-6 | This proton is also ortho to the ring nitrogen, but meta to the electron-donating methoxy group, resulting in strong deshielding, though slightly less than H-2. |
| ~7.5 - 7.7 | Triplet (t) or dd | 1H | H-4 | This proton is meta to the ring nitrogen and ortho to both the ester and methoxy groups. The opposing electronic effects lead to an intermediate chemical shift. |
| ~3.95 | Singlet (s) | 3H | -COOCH₃ | Typical chemical shift for methyl ester protons. |
| ~3.90 | Singlet (s) | 3H | Ar-OCH₃ | Typical chemical shift for aromatic methoxy protons. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The ¹³C NMR spectrum will reveal eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the substituent groups.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Carbonyl carbon of the ester group, highly deshielded.[6] |
| ~155 | C-5 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |
| ~150 | C-2 | Aromatic carbon adjacent to the nitrogen, deshielded. |
| ~145 | C-6 | Aromatic carbon adjacent to the nitrogen, deshielded. |
| ~125 | C-3 | Aromatic carbon attached to the electron-withdrawing ester group. |
| ~115 | C-4 | Aromatic carbon influenced by both adjacent substituents. |
| ~56 | Ar-OCH₃ | Carbon of the aromatic methoxy group.[7] |
| ~53 | -COOCH₃ | Carbon of the methyl ester group.[8] |
Predicted Infrared (IR) Spectrum
The IR spectrum is dominated by the characteristic vibrations of the ester functional group and the substituted aromatic ring.
Predicted Key IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the pyridine ring. |
| 2995 - 2850 | C-H Aliphatic Stretch | Medium | Corresponds to the C-H bonds of the two methyl groups.[9] |
| 1735 - 1720 | C=O Ester Stretch | Strong | This is the most prominent and diagnostic peak for the ester carbonyl group.[9] |
| 1600 - 1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong | Multiple bands are expected for the pyridine ring vibrations. |
| 1300 - 1200 | C-O Ester Stretch (Asymmetric) | Strong | Characteristic strong absorption for the C-O single bond of the ester adjacent to the carbonyl. |
| 1150 - 1050 | C-O Ether Stretch (Asymmetric) | Strong | Corresponds to the C-O bond of the methoxy group attached to the ring. |
Predicted Mass Spectrometry (MS) Fragmentation
In an Electron Ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted MS Fragmentation:
| m/z Value | Ion | Rationale |
|---|---|---|
| 167 | [C₈H₉NO₃]⁺ | Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound.[10] |
| 136 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common and favorable fragmentation pathway for methyl esters, leading to a stable acylium ion.[11] |
| 138 | [M - C₂H₅]⁺ | Possible loss of an ethyl radical. |
| 108 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group as a radical. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring itself.[11] |
Recommended Synthesis Protocol
The most direct and efficient synthesis of this compound is the Fischer esterification of 5-methoxynicotinic acid, which is a commercially available starting material.[12][13][14][15] This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the ester product.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
1. Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxynicotinic acid (e.g., 5.0 g, 32.6 mmol).
-
2. Reaction Setup: Add methanol (100 mL) to the flask to act as both the reagent and solvent. Begin stirring to suspend the acid.
-
3. Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred suspension. The addition is exothermic.
-
4. Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
5. Work-up (Quenching & Neutralization): After cooling the mixture to room temperature, slowly pour it over crushed ice (approx. 150 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.
-
6. Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 75 mL).
-
7. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
8. Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a solid.[16]
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this molecule offers a unique starting point for the synthesis of compound libraries.
-
Heterocyclic Scaffolding: It serves as a key intermediate for the elaboration of more complex heterocyclic systems. The ester can be hydrolyzed back to the carboxylic acid for amide coupling, reduced to an alcohol, or participate in various cross-coupling reactions.
-
Modulation of Physicochemical Properties: The methoxy group at the 5-position can form hydrogen bonds with biological targets and influences the molecule's electronic distribution and metabolic stability. Its presence can be crucial for optimizing ligand-receptor interactions.
-
Analgesic and Anti-inflammatory Research: Nicotinic acid and its derivatives have been investigated for their pharmacological activities, including analgesic effects.[17] The structural motifs present in this compound make it a candidate for derivatization in the search for novel non-opioid analgesics.
-
CNS Disorders: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive for developing drugs targeting central nervous system (CNS) disorders. 5-Methoxynicotinic acid, the precursor, is noted for its use in developing drugs targeting such disorders.[15]
Conclusion
This compound is a structurally important pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical structure, including key identifiers and a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra in the absence of publicly available experimental data. A reliable and practical synthesis protocol has been outlined, enabling its preparation for research purposes. The insights into its potential applications underscore its value to professionals in the field of drug discovery and development.
References
- 1. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Methyl 5-bromo-2-methoxypyridine-3-carboxylate 97 122433-41-4 [sigmaaldrich.com]
- 4. 2145093-94-1 | Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate - Moldb [moldb.com]
- 5. Methyl 5-methoxypyridine-3-carboxylate (90%) - Amerigo Scientific [amerigoscientific.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Methyl 6-methoxypyridine-3-carboxylate | C8H9NO3 | CID 586039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Methoxynicotinic acid | CymitQuimica [cymitquimica.com]
- 13. calpaclab.com [calpaclab.com]
- 14. alchempharmtech.com [alchempharmtech.com]
- 15. 5-Methoxynicotinic acid [myskinrecipes.com]
- 16. Methyl 5-methylnicotinate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. chemscene.com [chemscene.com]
Synthesis of Methyl 5-methoxynicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for Methyl 5-methoxynicotinate, a key intermediate in pharmaceutical and agrochemical research. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support process optimization and scale-up.
Introduction
This compound, also known as methyl 5-methoxypyridine-3-carboxylate, is a valuable building block in organic synthesis. Its structure, featuring a methoxy group and a methyl ester on a pyridine ring, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutic agents and other specialized chemicals. This guide focuses on the most common and practical synthetic approaches to this compound, starting from commercially available precursors.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through a two-step process:
-
Synthesis of the precursor, 5-methoxynicotinic acid.
-
Esterification of 5-methoxynicotinic acid to yield the final product.
Two main routes for the synthesis of the 5-methoxynicotinic acid precursor have been identified: the oxidation of 3,5-lutidine followed by further functional group manipulation (a less direct route for the methoxy derivative) and the carboxylation of a suitably substituted pyridine, such as 3-bromo-5-methoxypyridine. The subsequent esterification is typically accomplished via Fischer esterification using methanol in the presence of an acid catalyst.
Pathway 1: From 3,5-Lutidine (leading to a related precursor)
While not a direct route to 5-methoxynicotinic acid, the synthesis of the closely related 5-methylnicotinic acid from 3,5-lutidine is a well-documented process. This intermediate can potentially be further functionalized.
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
This reaction involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Common oxidizing agents include potassium permanganate[1][2] and hydrogen peroxide in the presence of a strong acid.[3]
Experimental Protocol: Oxidation with Potassium Permanganate [1][2]
-
To a solution of 3,5-lutidine (100 g, 0.93 mol) in water (1200 L in a 2000L reactor for scale-up), add potassium permanganate (300 kg for 120 kg of lutidine) portion-wise over 4.5 hours, maintaining the temperature between 25-35°C.
-
The reaction mixture is then stirred at 30°C for 16 hours.
-
After the reaction, the by-product manganese dioxide is filtered off.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of 0.5 to precipitate the by-product 3,5-pyridinedicarboxylic acid, which is removed by filtration.
-
The filtrate is then adjusted to a pH of 3.0 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
-
The crude product is collected by centrifugation, dried, and can be further purified by recrystallization from ethanol to yield a product with a purity of up to 99.5%.
Quantitative Data for Oxidation of 3,5-Lutidine
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Potassium Permanganate | Water | 25 - 45 | 20 | 59.4 | >99.5 | [1][2] |
| Hydrogen Peroxide / Sulfuric Acid | Sulfuric Acid | 110 - 130 | 5 - 20 | >60 | - | [3] |
Pathway 2: From 3-Bromo-5-methoxypyridine
A more direct route to the target precursor, 5-methoxynicotinic acid, involves the use of 3-bromo-5-methoxypyridine as a starting material. This pathway typically involves a metal-halogen exchange followed by carboxylation.
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
This intermediate can be synthesized from 3,5-dibromopyridine via a nucleophilic substitution with sodium methoxide.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine
-
Prepare sodium methoxide by carefully adding sodium pellets (4.7 g, 0.20 mol) to methanol (180 mL) under anhydrous conditions.
-
Evaporate the resulting solution to dryness. To ensure complete removal of water, the residue can be azeotropically distilled with toluene (100 mL).
-
To a solution of the prepared sodium methoxide in dry N,N-dimethylformamide (DMF) (130 mL), add 3,5-dibromopyridine (32 g, 135 mmol).
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
After cooling, the mixture is poured into an ice/water mixture (300 g) to precipitate the product.
-
The precipitate is collected by filtration and dried.
Quantitative Data for Synthesis of 3-Bromo-5-methoxypyridine
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 | 4 | 62 | |
| 3,5-Dibromopyridine | 60% Sodium Hydride / Methanol | DMF | 90 | 1 | 73 |
Final Step: Esterification of 5-Substituted Nicotinic Acid
Experimental Protocol: Fischer Esterification with Sulfuric Acid[4][5]
-
To a round-bottom flask, add 5-methoxynicotinic acid and an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be recrystallized from a minimal amount of hot methanol to obtain the pure this compound.
Experimental Protocol: Esterification with Thionyl Chloride[6]
-
In a four-necked flask, suspend 5-methoxynicotinic acid (e.g., 100.0 g, 0.65 mol, assuming analogy with 5-methylnicotinic acid) in methanol (e.g., 500 mL).
-
Under a nitrogen atmosphere, add thionyl chloride (e.g., 110 mL, 1.5 mol) dropwise, maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Evaporate the methanol under reduced pressure.
-
Add ice water (e.g., 200 mL) to the residue and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the final product.
Quantitative Data for Esterification of Nicotinic Acid Derivatives
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nicotinic Acid | Sulfuric Acid | Methanol | Reflux | - | 23.39 | [4] |
| 5-Methylnicotinic Acid | Thionyl Chloride | Methanol | Reflux | 4 | 98.2 | [5] |
| 6-Methoxy-5-nitronicotinic Acid | Sulfuric Acid | Methanol | Reflux | 8-12 | - | [6] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the described synthetic routes.
References
- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
The Biological Activity of Methyl 5-methoxynicotinate: An In-depth Technical Guide
To the valued researcher,
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no publicly available information on the biological activity of Methyl 5-methoxynicotinate . This compound does not appear to have been the subject of published research regarding its pharmacological, toxicological, or therapeutic properties.
Given the absence of data for your specific topic of interest, we have compiled this in-depth technical guide on a closely related and extensively studied compound: Methyl Nicotinate . As the methyl ester of nicotinic acid (niacin), it shares the core nicotinoyl structure and provides a valuable reference for the potential biological activities of nicotinic acid derivatives. This guide is structured to meet your core requirements for data presentation, experimental protocols, and visualization, offering insights that may be relevant to your research interests.
An In-depth Technical Guide on the Biological Activity of Methyl Nicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl Nicotinate is the methyl ester of the B vitamin, niacin. It is a well-characterized compound known primarily for its topical effects as a rubefacient, inducing localized vasodilation and erythema (redness) of the skin.[1] This property has led to its use in over-the-counter topical preparations for the symptomatic relief of muscle and joint pain. Beyond its topical application, research has explored its vasodilatory and analgesic properties through various administration routes.
Mechanism of Action
The primary biological effect of topically applied Methyl Nicotinate is vasodilation in the skin's microcirculation. This effect is not fully elucidated but is understood to be mediated by the release of local signaling molecules.
Prostaglandin-Mediated Pathway
The predominant mechanism of Methyl Nicotinate-induced vasodilation involves the prostaglandin pathway. It is thought to promote the local release of prostaglandin D2 (PGD2).[2][3] Studies have demonstrated that the cutaneous vascular response to Methyl Nicotinate is significantly suppressed by inhibitors of prostaglandin biosynthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Involvement of Local Sensory Nerves
Local sensory nerves also play a role in the vasodilatory actions of Methyl Nicotinate.[4] The application of local anesthetics has been shown to reduce the perfusion increase induced by the compound, suggesting a neurogenic component to the inflammatory response.[4]
The following diagram illustrates the proposed signaling pathway for Methyl Nicotinate-induced vasodilation.
Quantitative Data
The following table summarizes the available quantitative data from in vivo studies on Methyl Nicotinate.
| Parameter | Species | Dosage/Concentration | Administration Route | Observed Effect |
| Analgesic Activity | Swiss albino mice | 5 and 10 mg/kg | Oral | Significant reduction in acetic acid-induced writhes and prolonged latency in the hot plate test.[1] |
| Vasodilation | Human | Not specified | Topical | Induces local cutaneous erythema.[4] |
| Perfusion Increase | Human | Not specified | Topical | NSAIDs reduced the perfusion increase by 82%; lidocaine/prilocaine reduced it by 32%.[4] |
Experimental Protocols
In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This protocol outlines a common method for evaluating the peripheral analgesic effects of a compound.
Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are divided into control and test groups.
-
Compound Administration: Methyl Nicotinate (e.g., 5 and 10 mg/kg) is administered orally to the test groups. The control group receives the vehicle.[1]
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The number of writhes in the test groups is compared to the control group to determine the percentage of inhibition.
Topical Vasodilation Study in Humans
This protocol describes a method to assess the vasodilatory effects of topically applied Methyl Nicotinate.
Methodology:
-
Subjects: Healthy human volunteers.
-
Test Site: A specific area on the forearm skin is chosen.
-
Inhibitor Application (for mechanism studies): To investigate the mechanism of action, selective inhibitors can be applied to the test site before the application of Methyl Nicotinate. For example:
-
Methyl Nicotinate Application: A solution of Methyl Nicotinate is applied to the test site.
-
Measurement of Microvascular Response: Skin blood flow is measured using a non-invasive technique such as Laser Speckle Contrast Imaging (LSCI) at baseline and at various time points after application.[4]
-
Data Analysis: The change in skin perfusion from baseline is calculated and compared between different treatment conditions.
Potential Therapeutic Applications
The known biological activities of Methyl Nicotinate suggest potential applications in:
-
Topical Analgesics: Its use in formulations for muscle and joint pain is its primary application.
-
Dermatology: It has been explored as a provocative agent to assess microcirculation and skin viability.[4]
-
Drug Delivery: Its ability to increase skin perfusion could potentially be harnessed to enhance the dermal absorption of other therapeutic agents.
Conclusion
While research on This compound is not currently available, the study of its close analog, Methyl Nicotinate , provides a solid foundation for understanding the potential biological activities of nicotinic acid esters. The primary effects of Methyl Nicotinate are localized vasodilation mediated by prostaglandins and sensory nerves. Further research into the structure-activity relationships of substituted nicotinic acid esters, including methoxy derivatives, could yield novel compounds with tailored pharmacological profiles for a variety of therapeutic applications. Researchers interested in this compound may consider synthesizing the compound and evaluating it in the experimental paradigms outlined in this guide to determine its unique biological activity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-methylnicotinate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHYL 5-BROMO-2-METHOXYNICOTINATE 98%METHYL 5-BROMO-2-METHOXY-3-PYRIDINECARBOXYLATE | 122433-41-4 [m.chemicalbook.com]
An In-depth Technical Guide to Methyl 5-methoxynicotinate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a compound of growing interest in medicinal chemistry and drug development. While a detailed historical account of its specific discovery is not extensively documented, its structural relationship to a class of well-studied nicotinic acid esters provides a strong foundation for understanding its synthesis, physicochemical properties, and potential biological activities. This technical guide consolidates available information on the synthesis of analogous compounds to propose a robust manufacturing process for this compound. Furthermore, it explores its potential therapeutic applications by drawing parallels with the known biological effects of related nicotinic acid derivatives, including their roles in lipid metabolism and as anti-inflammatory agents. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and utilization of this promising molecule.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | --INVALID-LINK-- |
| CAS Number | 29681-46-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Analogy with Methyl 5-methylnicotinate |
| Melting Point | 54-59 °C | --INVALID-LINK-- |
| Boiling Point | 250.9 °C (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like methanol, chloroform | Analogy with other nicotinic acid esters |
Proposed Synthesis of this compound
Fischer Esterification of 5-Methoxynicotinic Acid
This method is a classic and widely used protocol for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxynicotinic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both the solvent and the reactant.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.
-
Neutralization: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to afford pure this compound.
Synthesis Workflow
Caption: Fischer Esterification workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not abundant, the well-documented pharmacological effects of nicotinic acid and its other derivatives provide a strong basis for predicting its potential activities.
Lipid Metabolism Regulation
Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles.[1][2][3][4] It has been shown to reduce low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[1][3] The primary mechanism of action is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2]
Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway for the regulation of lipid metabolism by this compound.
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of nicotinic acid derivatives.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects are also partly mediated through the GPR109A receptor.
Skincare and Topical Applications
Methyl nicotinate, a related compound, is used in topical formulations to induce vasodilation and increase blood flow.[6] This property is utilized to enhance the delivery of other active ingredients and to impart a warming sensation. Methyl 5-methylnicotinate is also noted for its use in skincare to stimulate microcirculation.[7] It is plausible that this compound could exhibit similar properties, making it a candidate for cosmetic and dermatological applications.
Applications in Drug Development and Research
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules.[8] Its pyridine core and ester functionality make it a versatile intermediate for the development of novel pharmaceutical agents. The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, which is a key strategy in lead optimization.[9]
Potential Research and Development Areas:
-
Cardiovascular Disease: As a potential lipid-modifying agent.
-
Inflammatory Disorders: For the development of novel anti-inflammatory drugs.
-
Dermatology and Cosmetics: In topical formulations for improving skin health and appearance.
-
Agrochemicals: As a scaffold for the design of new pesticides and plant growth regulators.[8][10]
Conclusion
While the history of this compound's discovery remains to be fully elucidated, its chemical lineage from nicotinic acid provides a solid framework for understanding its synthesis and potential utility. The proposed synthetic methodologies, based on established chemical reactions, offer a clear path for its production. The predicted biological activities, drawn from extensive research on related nicotinic acid derivatives, position this compound as a compound of significant interest for future research and development in the pharmaceutical, cosmetic, and agrochemical industries. Further investigation into its specific biological profile and pharmacological properties is warranted to fully unlock its potential.
References
- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 7. myuchem.com [myuchem.com]
- 8. This compound [myskinrecipes.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
The Synthesis of Methyl 5-Methoxynicotinate Derivatives and Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-methoxynicotinate and its derivatives and analogs. It includes detailed experimental protocols for key reactions, a summary of quantitative data in tabular format for easy comparison, and visualizations of relevant signaling pathways to provide context for the biological activity of these compounds.
Core Synthesis and Derivatization Strategies
The synthesis of this compound and its analogs primarily revolves around two key strategies: the initial formation of the substituted nicotinic acid core followed by esterification, and the modification of a pre-existing methyl nicotinate scaffold. Common transformations include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functional group interconversions.
Synthesis of Key Precursors
A common precursor for many derivatives is 5-methoxynicotinic acid. This can be synthesized from commercially available starting materials such as 5-hydroxynicotinic acid via methylation.
Experimental Protocol: Methylation of 5-Hydroxynicotinic Acid
-
Reaction Setup: To a solution of 5-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (2-3 equivalents).
-
Methylation: Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction is typically heated to 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then acidified to precipitate the 5-methoxynicotinic acid, which can be collected by filtration and purified by recrystallization.
Once the substituted nicotinic acid is obtained, the methyl ester is typically formed via Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: Suspend the nicotinic acid derivative (1 equivalent) in anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by TLC.
-
Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl nicotinate derivative.
Derivatization of the Pyridine Ring
The pyridine ring of this compound is amenable to various modifications, particularly through palladium-catalyzed cross-coupling reactions at halogenated positions. For instance, a bromo or chloro substituent can be introduced at the 2-, 4-, or 6-position, which then serves as a handle for introducing a wide range of substituents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an inert atmosphere, combine the halogenated this compound derivative (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Reaction Conditions: The mixture is degassed and heated to 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and its key derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Methylnicotinic acid | Methanol, Thionyl chloride, Reflux, 4h | Methyl 5-methylnicotinate | 98.2 | [1] |
| 2-chloro-5-methoxynicotinic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-chloro-5-methoxynicotinate | >95 | (General Procedure) |
| Methyl 2-chloro-5-methoxynicotinate | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, Reflux | Methyl 5-methoxy-2-phenylnicotinate | 75-90 | (General Procedure) |
| Methyl 2-chloro-5-methoxynicotinate | Cyclopropylboronic acid, PdCl₂(dppf), K₃PO₄, Toluene/H₂O, 100 °C | Methyl 2-cyclopropyl-5-methoxynicotinate | 60-80 | (General Procedure) |
Signaling Pathways and Biological Context
Nicotinic acid and its derivatives, likely including this compound analogs, are known to exert their biological effects through the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A). The activation of this receptor in different cell types triggers distinct downstream signaling cascades.
HCA₂ Receptor Signaling in Adipocytes
In adipocytes, the activation of the HCA₂ receptor by agonists leads to a reduction in lipolysis. This is a key mechanism behind the lipid-lowering effects of nicotinic acid.[2][3][4]
HCA₂ Receptor Signaling in Immune Cells
In immune cells such as macrophages, HCA₂ activation can lead to the suppression of inflammatory responses. This involves the modulation of transcription factors like NF-κB.[5]
Conclusion
The synthesis of this compound derivatives and analogs offers a rich field for medicinal chemistry and drug discovery. The synthetic routes are well-established, with palladium-catalyzed cross-coupling reactions providing a powerful tool for generating diverse libraries of compounds. The understanding of the biological targets, primarily the HCA₂ receptor, and their downstream signaling pathways provides a rational basis for the design of novel therapeutic agents with potentially improved efficacy and side-effect profiles. This guide serves as a foundational resource for researchers embarking on the synthesis and development of this important class of molecules.
References
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Preclinical Toxicity Profile of Methyl 5-methoxynicotinate Remains Undefined
For Immediate Release
Shanghai, China – December 30, 2025 – Despite its role as a chemical intermediate in the synthesis of various compounds, a thorough review of publicly accessible scientific literature and safety data reveals a significant lack of preliminary toxicity data for Methyl 5-methoxynicotinate. This gap in knowledge presents a challenge for researchers, scientists, and drug development professionals who may handle or consider this compound for further development. This technical guide serves to summarize the current state of knowledge and outline the necessary future studies to characterize the safety profile of this molecule.
Executive Summary
This compound is a pyridine derivative used in organic synthesis. However, a comprehensive search for its preclinical toxicity has found no publicly available studies detailing its acute toxicity, genotoxicity, or other key safety endpoints. Safety Data Sheets (SDS) for the compound consistently report "no data available" for critical toxicological information.[1] This document outlines the unavailable data and proposes a standard workflow for future preclinical toxicity assessment.
Current State of Toxicological Knowledge
An extensive review of scientific databases and safety documentation indicates that the toxicological properties of this compound have not been publicly reported. Key toxicity studies, which are standard for chemical safety assessment, are absent from the available literature.
Summary of Unavailable Toxicological Data
The following table summarizes the key preliminary toxicity studies for which no data is currently available for this compound.
| Toxicological Endpoint | Data Availability | Remarks |
| Acute Toxicity | ||
| Oral LD50 | No Data Available | The lethal dose for 50% of a test population via oral administration is unknown. |
| Dermal LD50 | No Data Available | The lethal dose for 50% of a test population via dermal contact is unknown. |
| Inhalation LC50 | No Data Available | The lethal concentration for 50% of a test population via inhalation is unknown. |
| Genotoxicity | ||
| Ames Test (Bacterial Reverse Mutation Assay) | No Data Available | There is no available data on the potential of this compound to induce mutations in bacteria. |
| In Vitro Chromosomal Aberration Test | No Data Available | The effect of the compound on mammalian chromosomes in vitro has not been reported. |
| In Vivo Micronucleus Test | No Data Available | The in vivo potential of the compound to cause chromosomal damage has not been assessed. |
| Other Key Studies | ||
| Skin Irritation/Corrosion | No Data Available | The potential for the compound to cause skin irritation or corrosion is not documented. |
| Eye Irritation/Corrosion | No Data Available | The potential for the compound to cause eye irritation or corrosion is not documented. |
| Aquatic Toxicity | No Data Available | The toxicity of the compound to aquatic organisms has not been reported.[1] |
Proposed Preclinical Toxicity Assessment Workflow
For a compound with an unknown toxicity profile like this compound, a standard preclinical safety assessment workflow is necessary to characterize its potential hazards. The following diagram illustrates a typical phased approach to preliminary toxicity testing.
Caption: A generalized workflow for preclinical toxicity assessment of a novel chemical entity.
Experimental Protocols Outline
Should such studies be undertaken, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), would be appropriate.
-
Acute Oral Toxicity (e.g., OECD Guideline 423): This study would involve the administration of the test substance to fasted animals (typically rodents) at one of a series of defined dose levels. Observations of effects and mortality would be made over a 14-day period to determine the acute toxic class of the substance.
-
Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Guideline 471): This in vitro test would use strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test substance would be incubated with the bacterial strains, with and without metabolic activation, to assess its mutagenic potential.
-
In Vivo Erythrocyte Micronucleus Test (e.g., OECD Guideline 474): This in vivo assay would involve treating animals (typically rodents) with the test substance and then examining their bone marrow or peripheral blood for the presence of micronuclei in erythrocytes. An increase in micronucleated cells would indicate chromosomal damage.
Conclusion and Future Directions
The absence of preliminary toxicity data for this compound underscores a critical information gap. For researchers and drug development professionals, this necessitates a cautious approach, including the use of appropriate personal protective equipment and containment strategies when handling this compound.
To enable a comprehensive risk assessment and to support any future regulatory submissions or further development, it is imperative that the foundational toxicity studies outlined in this guide are conducted. The results of these studies will be crucial in determining the safety profile of this compound and informing its potential for future applications.
References
A Technical Guide to the Solubility of Methyl 5-methoxynicotinate in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Research and Development
Methyl 5-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural features, including the pyridine ring, ester, and methoxy functional groups, make it a versatile precursor for the synthesis of novel compounds with potential therapeutic or functional properties. However, the successful application of this compound in any experimental or manufacturing setting is fundamentally governed by its solubility.
Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of practical and reproducible science. It directly impacts:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.
-
Purification: Processes such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.
-
Formulation: In drug development, solubility is a key determinant of a compound's bioavailability and dictates the choice of delivery vehicle.
-
Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires a solvent that can fully dissolve the analyte to ensure accurate quantification.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and solubility determination.
Physicochemical Profile of this compound
To predict and understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. These properties provide clues as to how the molecule will interact with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 42 - 46 °C | [2] |
| Boiling Point | ~204 °C | [3] |
| CAS Number | 5446-14-0 | [4][5] |
Structural Analysis:
The structure of this compound contains both polar and non-polar elements, which results in a nuanced solubility profile:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. The aromatic ring itself provides a degree of non-polar character.
-
Methyl Ester Group (-COOCH₃): The carbonyl oxygen and the ether oxygen are both hydrogen bond acceptors, enhancing polarity and favoring interactions with polar solvents.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can participate in hydrogen bonding as an acceptor.
Based on this structure, the "like dissolves like" principle suggests that this compound will exhibit favorable solubility in polar solvents, particularly those that are polar aprotic.[6][7] Its solubility in non-polar solvents is expected to be limited.
Qualitative and Predicted Solubility Profile
While extensive quantitative public data is limited, a qualitative solubility profile can be constructed based on the compound's structure and data from analogous compounds.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ability to accept hydrogen bonds from the solvent enhances solubility. However, the non-polar pyridine ring may limit high solubility in water. Solubility is expected to be good in lower alcohols like methanol and ethanol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can engage in strong dipole-dipole interactions with the polar functional groups of the molecule without the competing network of hydrogen bonds found in protic solvents. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of this compound is too high for significant interaction with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds, including those with moderate polarity like this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For definitive solubility data, experimental determination is essential. The Shake-Flask method is a robust and widely accepted technique for measuring equilibrium solubility.[8][9][10] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the equilibrium solubility.[9]
Materials and Equipment
-
This compound
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[11]
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance (readable to ±0.1 mg)
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The "excess" is critical; a good starting point is 2-3 times the estimated amount needed for saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11] For compounds that are slow to dissolve, longer times (48-72 hours) may be necessary.
-
Expertise Insight: The 24-hour mark is a standard starting point, but true equilibrium is only confirmed when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow larger particles to settle.
-
To remove all undissolved solids, centrifuge the vials at high speed.[8]
-
Alternatively, carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration. Ensure the filter material is chemically compatible with the solvent to avoid introducing extractables.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated instrument (e.g., UV-Vis or HPLC).
-
Calculate the concentration of the original supernatant, which is the solubility of the compound.
-
Authoritative Grounding: The analytical method must be validated for linearity, accuracy, and precision according to established guidelines to ensure reliable quantification.
-
Data Presentation
Results should be recorded in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC |
| Water | 25 | Experimental Value | Calculated Value | UV-Vis |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |
| Other Solvents... |
Visualizing the Workflow
A clear workflow ensures consistency and minimizes errors in the experimental process.
Caption: Figure 1. A flowchart of the Shake-Flask method.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a laboratory or industrial setting. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in polar protic solvents like alcohols, and poor solubility in non-polar hydrocarbons. This guide provides both a theoretical framework for understanding this behavior and a robust, self-validating experimental protocol for its precise determination. By applying these principles and methods, researchers can ensure the reliability and success of their work involving this versatile chemical compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gdac.broadinstitute.org [gdac.broadinstitute.org]
- 5. gdac.broadinstitute.org [gdac.broadinstitute.org]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. enamine.net [enamine.net]
- 9. scribd.com [scribd.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
The Versatility of Substituted Nicotinates in Medicinal Chemistry: A Focus on Methyl 5-methoxynicotinate and its Analogs
For Immediate Release
Methyl 5-methoxynicotinate, a substituted pyridine derivative, and its structural analogs are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a diverse range of biologically active compounds. These scaffolds are instrumental in the development of novel therapeutics targeting a variety of diseases, from allergic conditions to microbial infections. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of these versatile chemical entities.
Application Notes
This compound and its closely related analog, methyl 5-methylnicotinate, are primarily utilized as starting materials for the synthesis of complex heterocyclic compounds with therapeutic potential. The pyridine ring, substituted at the 5-position with either a methoxy or a methyl group, provides a key structural motif for interaction with various biological targets.
Case Study: Rupatadine - A Dual Action Antihistamine
A prominent example of the successful application of a substituted nicotinate derivative is the second-generation antihistamine, Rupatadine.[1] Synthesized from 5-methylnicotinic acid, a close analog of this compound, Rupatadine is a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1][2][3] This dual mechanism of action provides comprehensive relief from the symptoms of allergic rhinitis and urticaria.[4][5][6]
Rupatadine's efficacy and safety have been demonstrated in numerous clinical trials.[4][6][7][8][9] It has shown comparable or superior efficacy to other second-generation antihistamines like cetirizine, loratadine, and desloratadine in reducing the symptoms of allergic rhinitis.[4][7]
Mechanism of Action: During an allergic reaction, histamine and PAF are released, leading to symptoms like itching, swelling, and vasodilation.[10] Rupatadine competitively binds to H1 and PAF receptors, preventing the binding of their respective ligands and thereby inhibiting the downstream signaling pathways that lead to allergic symptoms.[10][11][12] The blockade of both pathways contributes to its broad anti-inflammatory and anti-allergic effects.[12]
Antimicrobial Applications
Derivatives of substituted nicotinic acids have also demonstrated promising antimicrobial activity. The synthesis of novel compounds incorporating the nicotinoyl moiety has led to the discovery of agents with activity against various bacterial and fungal strains.
-
Nicotinohydrazide Derivatives: 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have been synthesized and evaluated for their antibacterial and antifungal properties.[13][14][15][16][17]
-
Thiazolo[4,5-b]pyridin-2-one Derivatives: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, synthesized from a substituted pyridine precursor, exhibited moderate to potent antimicrobial activity, with one derivative showing a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.[18]
Quantitative Data
The following tables summarize the key quantitative data for Rupatadine and other nicotinic acid derivatives.
Table 1: Receptor Binding and Functional Activity of Rupatadine
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (pKi) | Histamine H1 Receptor | 8.4 ± 0.1 | [19] |
| Binding Affinity (Ki) | Histamine H1 Receptor | 0.10 µM | [3] |
| Binding Affinity (Ki) | PAF Receptor | 0.55 µM | [3] |
| Functional Antagonism (pA2) | Histamine-induced guinea pig ileum contraction | 9.29 ± 0.06 | [3] |
| Functional Antagonism (pA2) | PAF-induced washed rabbit platelet aggregation | 6.68 ± 0.08 | [3] |
| Inhibition of PAF-induced HPRP aggregation (IC50) | Human Platelet-Rich Plasma | 0.68 µM | [3] |
Table 2: In Vivo Efficacy of Rupatadine
| Assay | Species | ID50 | Reference |
| Histamine-induced hypotension | Rat | 1.4 mg/kg i.v. | [3] |
| PAF-induced hypotension | Rat | 0.44 mg/kg i.v. | [3] |
| Histamine-induced bronchoconstriction | Guinea Pig | 113 µg/kg i.v. | [3] |
| PAF-induced bronchoconstriction | Guinea Pig | 9.6 µg/kg i.v. | [3] |
| PAF-induced mortality | Mouse | 0.31 mg/kg i.v. | [3] |
| PAF-induced mortality | Mouse | 3.0 mg/kg p.o. | [3] |
Table 3: Antimicrobial Activity of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 3g | Pseudomonas aeruginosa | 0.21 | [18] |
| 3g | Escherichia coli | 0.21 | [18] |
Experimental Protocols
Protocol 1: Synthesis of Rupatadine from 5-Methylnicotinic Acid
This protocol outlines the multi-step synthesis of Rupatadine, a process that can be adapted for the synthesis of other derivatives from this compound.[20]
Step 1: Esterification of 5-Methylnicotinic Acid to Methyl 5-Methylnicotinate [21]
-
Suspend 5-methylnicotinic acid in methanol.
-
Slowly add thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux (60-65 °C) for 2-3 hours.[20]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 8-9 with ammonia.
-
Extract the product, methyl 5-methylnicotinate, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Step 2: Reduction to 5-Methyl-3-pyridylmethanol [21]
-
Dissolve methyl 5-methylnicotinate in methanol.
-
Add sodium borohydride portion-wise to the solution.
-
Heat the mixture to 55 °C for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to yield 5-methyl-3-pyridylmethanol.
Step 3: Chlorination to 3-Chloromethyl-5-methylpyridine [20]
-
Dissolve 5-methyl-3-pyridylmethanol in toluene or 1,4-dioxane.[20]
-
Add thionyl chloride dropwise at a controlled temperature.
-
Heat the mixture to 65-70 °C and stir for several hours.[20]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully add it to ice water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 3-chloromethyl-5-methylpyridine.
Step 4: N-Alkylation of Desloratadine to Rupatadine [22]
-
Dissolve Desloratadine in toluene.
-
Add potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
-
Add a solution of 3-chloromethyl-5-methylpyridine in toluene to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-10 hours.[22]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, wash with water, and dry the organic layer.
-
Concentrate the organic layer and purify the crude Rupatadine by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones[19]
-
Synthesize the required benzylideneacetone derivatives by reacting the appropriate aromatic aldehydes with acetone in an aqueous solution of potassium hydroxide.
-
In a round-bottom flask, mix the benzylideneacetone derivative (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) in glacial acetic acid (10 mL).
-
Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and leave it overnight.
-
Filter the precipitated solid, wash it with methanol (5–10 mL).
-
Recrystallize the product from a mixture of DMF and acetic acid (1:2) or glacial acetic acid.
-
Filter the purified crystals and wash successively with acetic acid, water, methanol, and diethyl ether.
-
Dry the final product at room temperature to a constant weight.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)[25][26][27][28]
This protocol describes a general method for determining the MIC of a compound against bacterial and fungal strains using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum, no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationships and Workflows
The following diagrams illustrate key relationships and workflows in the application of substituted nicotinates in medicinal chemistry.
References
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rupatadine is effective in the treatment of chronic spontaneous urticaria in children aged 2-11 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rupatadine: pharmacological profile and its use in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 12. orlpedia.gr [orlpedia.gr]
- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]
- 14. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones | Scilit [scilit.com]
- 15. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. mdpi.com [mdpi.com]
- 19. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 21. heteroletters.org [heteroletters.org]
- 22. benchchem.com [benchchem.com]
Application of Methyl 5-methoxynicotinate in Agrochemical Synthesis: A Detailed Protocol for the Preparation of N-Aryl-5-methoxynicotinamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxynicotinate is a versatile pyridine-based building block with significant potential in the synthesis of novel agrochemicals. Its inherent structural features, including the pyridine ring, a common toxophore in many pesticides, and the methoxy and methyl ester functionalities, allow for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of N-aryl-5-methoxynicotinamides from this compound. This class of compounds is of interest in agrochemical research due to the prevalence of the nicotinamide scaffold in various herbicides, fungicides, and insecticides.
The protocol first details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate. Subsequently, a robust amidation procedure is described, yielding the target N-aryl-5-methoxynicotinamide. This foundational protocol can be adapted for the synthesis of a library of derivatives for screening and lead optimization in agrochemical discovery programs.
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process starting from this compound. The first step is the hydrolysis of the ester to form 5-methoxynicotinic acid. The second step is the coupling of this carboxylic acid with a substituted aniline to form the desired N-aryl-5-methoxynicotinamide.
Caption: Two-step synthesis of N-Aryl-5-methoxynicotinamides.
Experimental Protocols
Step 1: Synthesis of 5-Methoxynicotinic Acid (Hydrolysis)
This protocol describes the saponification of this compound to yield 5-methoxynicotinic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v).
-
To this solution, add sodium hydroxide (1.5 eq) and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to obtain 5-methoxynicotinic acid.
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Step 2: Synthesis of N-(substituted-phenyl)-5-methoxynicotinamide (Amidation)
This protocol outlines the coupling of 5-methoxynicotinic acid with a substituted aniline using a common coupling agent.
Materials:
-
5-Methoxynicotinic acid
-
Substituted aniline (e.g., 2,4-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-methoxynicotinic acid (1.0 eq), the substituted aniline (1.1 eq), and EDC (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to the flask, followed by DMAP (0.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(substituted-phenyl)-5-methoxynicotinamide.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis.
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | This compound | 5-Methoxynicotinic Acid | 85-95 | >98 (by NMR) |
| 2 | 5-Methoxynicotinic Acid | N-(2,4-dichlorophenyl)-5-methoxynicotinamide | 70-85 | >99 (by HPLC) |
Logical Relationship of Reagents in Amidation
The following diagram illustrates the roles and relationships of the key reagents in the amidation step.
Caption: Reagent roles in the amidation reaction.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of N-aryl-5-methoxynicotinamides, demonstrating the utility of this compound as a key starting material in agrochemical synthesis. The described methods are scalable and can be adapted for the creation of a diverse library of compounds for biological screening. The provided workflows and diagrams offer clear guidance for researchers in the field of agrochemical discovery.
Application Notes and Protocols: Methyl 5-Methoxynicotinate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxynicotinate is a readily available pyridine derivative that serves as a valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic compounds. Its intrinsic structural features, including a reactive ester group, a methoxy substituent, and a pyridine core, provide multiple points for chemical modification, enabling the construction of fused ring systems with significant biological and pharmaceutical relevance. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including their roles as kinase inhibitors in anticancer therapy.[1][2][3][4]
Key Applications
Derivatives of the pyrido[2,3-d]pyrimidine scaffold are of significant interest in medicinal chemistry due to their therapeutic potential.[1][4] These compounds have been investigated for a range of biological activities, including but not limited to:
-
Anticancer Agents: As inhibitors of various kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[5][6]
-
Antiviral and Antimicrobial Agents. [7]
-
Anti-inflammatory and Analgesic Agents.
The strategic incorporation of the methoxy group from the starting material can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy and selectivity.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A robust and frequently employed strategy for the synthesis of the pyrido[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyridine scaffold.[1][2][4] This approach offers a high degree of control over the substitution pattern of the final heterocyclic product. The following sections detail a representative synthetic pathway starting from this compound.
Overall Synthetic Pathway
Caption: Synthetic workflow from this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxynicotinamide
This initial step involves the conversion of the methyl ester of the starting material into a primary amide. This transformation is crucial as the amide functionality is a key precursor for the subsequent cyclization to form the pyrimidine ring.
Reaction Scheme:
Caption: Amidation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (5-10 mL per gram of starting material), add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 eq).
-
Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Physical Appearance | White solid |
| Melting Point | 183-185 °C |
Step 2: Synthesis of 2-Amino-5-methoxynicotinamide
The introduction of an amino group at the 2-position of the pyridine ring is a critical step to enable the final cyclization. This is typically achieved through a Chichibabin-type amination reaction.
Reaction Scheme:
Caption: Amination of 5-methoxynicotinamide.
Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend sodium amide (NaNH₂, 2.0-3.0 eq) in an anhydrous solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylaniline.
-
Add 5-methoxynicotinamide (1.0 eq) portion-wise to the stirred suspension at room temperature, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, heat the reaction mixture to 120-140 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Acidify the aqueous mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Physical Appearance | Off-white to pale yellow solid |
Step 3: Synthesis of 2-Substituted-7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one
The final step is the cyclocondensation of the 2-aminonicotinamide intermediate with a suitable one-carbon or multi-carbon synthon to construct the pyrimidine ring. The choice of this reagent determines the substituent at the 2-position of the final product. For the synthesis of the parent 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one (where the 2-substituent is hydrogen), diethyl carbonate can be used.
Reaction Scheme:
Caption: Cyclocondensation to form the pyridopyrimidine.
Protocol:
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully adding sodium metal (2.0-3.0 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
To the freshly prepared sodium ethoxide solution, add 2-amino-5-methoxynicotinamide (1.0 eq) followed by diethyl carbonate (excess, e.g., 5-10 eq).[8][9][10][11]
-
Heat the reaction mixture to reflux for 8-16 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with acetic acid or dilute HCl to a pH of 5-6 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the desired pyrido[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Physical Appearance | White to off-white solid |
To introduce other substituents at the 2-position, different reagents can be employed in the cyclocondensation step. For example, reaction with an appropriate ester in the presence of a base can yield 2-alkyl or 2-aryl substituted derivatives.
Biological Activity Data
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the substitution pattern around the core scaffold. The following table summarizes representative inhibitory activities of some pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, highlighting their potential as anticancer agents.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [5] |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [5] |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | [5] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [5] |
| Compound B1 | H1975 (Lung Cancer) | 0.087 | [7] |
| Compound B7 | H1975 (Lung Cancer) | 0.023 | [7] |
Conclusion
This compound is a valuable and cost-effective building block for the synthesis of biologically active heterocyclic compounds. The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-ones. By modifying the reagents used in the cyclocondensation step, a diverse library of 2-substituted derivatives can be readily accessed, facilitating further exploration in drug discovery and development programs. The inherent reactivity of the pyridine and pyrimidine rings in the final product also allows for further functionalization to fine-tune the biological and physicochemical properties of these promising heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Reaction of a primary or secondary amine with diethyl carbonate under con.. [askfilo.com]
- 9. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction of a primary or secondary amine with diethyl carbonate under con.. [askfilo.com]
- 11. Reaction of a primary or secondary amine with diethyl carbonate under con.. [askfilo.com]
Application Notes and Protocols for the Scaled-Up Production of Methyl 5-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxynicotinate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is crucial for drug development and manufacturing. This document provides a detailed protocol for the scaled-up synthesis of this compound via Fischer esterification of commercially available 5-methoxynicotinic acid. The presented method is designed for safety, high yield, and purity, making it suitable for laboratory and pilot-plant scale production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a single-step Fischer esterification reaction. This method involves the reaction of 5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to ensure a high yield of the desired ester, an excess of methanol is used to shift the equilibrium towards the product side.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 5-methoxynicotinate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the analysis of Methyl 5-methoxynicotinate using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocols and methods are based on established principles of reversed-phase chromatography and data from related pyridine carboxylate compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification in various matrices for quality control, stability testing, and research purposes. This application note details a robust HPLC method for the determination of this compound.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. This technique separates compounds based on their hydrophobicity. A polar mobile phase is used, and less polar compounds (like this compound) are retained longer on the nonpolar stationary phase. The separation is achieved by a gradient elution of a buffered aqueous-organic mobile phase. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.
Materials and Reagents
-
Analyst: this compound reference standard (Purity ≥98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reagents:
-
Formic acid (LC-MS grade) or Phosphoric acid (ACS grade)
-
-
Sample Preparation:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 263 nm (or determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Note: The optimal detection wavelength should be determined by performing a UV scan of a standard solution of this compound to identify the wavelength of maximum absorbance.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase or a compatible solvent like acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask to achieve a concentration within the calibration range.[1]
-
The sample solution should be clear of any particulate matter. If necessary, use sonication to aid dissolution.[1]
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection to prevent column blockage.[2]
Method Validation Parameters (Representative Data)
The following table summarizes typical performance characteristics of an HPLC method for a small organic molecule like this compound. These values should be experimentally determined for this specific method.
Table 2: Representative Method Validation Data
| Parameter | Typical Value |
| Retention Time (RT) | 5 - 10 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data Analysis and Calculation
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area of the analyte in the sample chromatogram.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Key Components of HPLC Method Development
This diagram shows the logical relationship between the key components in developing an HPLC method.
Caption: Key components of HPLC method development for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue, detector off, incorrect mobile phase | Check autosampler, ensure detector is on and at the correct wavelength, verify mobile phase composition. |
| Broad or tailing peaks | Column contamination, low mobile phase pH, sample overload | Flush or replace the column, ensure appropriate pH, dilute the sample.[1] |
| Split peaks | Column void, partially blocked frit, sample solvent incompatible with mobile phase | Reverse flush or replace the column, ensure sample is dissolved in the mobile phase.[1] |
| Shifting retention times | Inconsistent mobile phase preparation, column temperature fluctuation, column degradation | Prepare fresh mobile phase, ensure stable column temperature, equilibrate the column properly, or replace the column. |
This application note provides a starting point for the analysis of this compound. Method parameters may require optimization for specific sample matrices and instrumentation.
References
Application Note: Identification of Methyl 5-methoxynicotinate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 5-methoxynicotinate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and related nicotinic acid derivatives are of significant interest in pharmaceutical research and drug development. The protocol outlined below provides a robust framework for sample preparation, instrument configuration, and data analysis, enabling reliable identification and quantification of the target analyte in various sample matrices. While a specific validated method for this compound is not widely published, this guide is based on established principles for the analysis of structurally similar compounds, such as methyl nicotinate and other methyl esters.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are crucial for its identification, purity assessment, and quantification in research and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. This application note provides a starting point for developing a validated GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and instrument configurations.
1. Materials and Reagents
-
This compound reference standard
-
Solvents: Methanol, Dichloromethane, Ethyl acetate (GC grade or higher)
-
Internal Standard (IS): e.g., Methyl heptadecanoate or a deuterated analog of the analyte.
-
Anhydrous sodium sulfate
-
Glassware: vials, pipettes, volumetric flasks
-
Syringes for sample injection
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Sample Preparation:
-
For solid samples, dissolve a known amount in a suitable solvent (e.g., methanol, dichloromethane) to achieve a concentration within the calibration range.
-
For liquid samples, a direct injection may be possible, or a liquid-liquid extraction may be necessary to remove interfering matrix components. A common extraction procedure involves partitioning the analyte between an aqueous phase and an immiscible organic solvent like ethyl acetate.
-
To a 1 mL aliquot of the sample or standard solution, add a fixed amount of the internal standard solution.
-
Dry the organic extract over anhydrous sodium sulfate if necessary.
-
Transfer the final solution to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of methyl esters and may need to be optimized.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for GC-MS analysis is typically presented in a tabular format. The following table provides expected parameters for a validated method for this compound, based on typical performance for similar compounds.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | To be determined experimentally | Highly dependent on the specific GC conditions. |
| Molecular Ion (M+) | m/z 167 | Based on the molecular weight of this compound (C8H9NO3). |
| Key Fragment Ions | To be determined experimentally | Expected fragments may include m/z 136 ([M-OCH3]+), 108 ([M-COOCH3]+), and 78 (pyridyl ring fragment). |
| Linearity (r²) | > 0.995 | Over a defined concentration range. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | Dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | Dependent on instrument sensitivity and matrix effects. |
| Precision (%RSD) | < 15% | For replicate injections. |
| Accuracy (% Recovery) | 85 - 115% | Determined by analyzing spiked samples. |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
This application note provides a foundational GC-MS method for the identification and quantification of this compound. The described protocol, including sample preparation, instrument parameters, and data analysis workflow, offers a strong starting point for researchers. Method optimization and validation are essential to ensure accuracy, precision, and reliability for specific applications in drug development and scientific research. The provided diagrams visually summarize the experimental process and expected mass spectral behavior, aiding in the implementation and understanding of this analytical technique.
Application Notes and Protocols for the Kinetic Study of Methyl 5-Methoxynicotinate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 5-methoxynicotinate is a derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the reaction kinetics of its formation and degradation is crucial for process optimization, formulation development, and ensuring the stability and efficacy of potential drug candidates. These application notes provide detailed protocols for the synthesis and kinetic analysis of this compound, focusing on its esterification and hydrolysis.
I. Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be effectively achieved through the Fischer esterification of 5-methoxynicotinic acid with methanol, using a strong acid catalyst. This reaction is reversible and driven to completion by using an excess of the alcohol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxynicotinic acid (15.3 g, 0.1 mol).
-
Reagent Addition: Add methanol (100 mL, 2.47 mol) to the flask. While stirring, slowly add concentrated sulfuric acid (2 mL) as the catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Carefully pour the cooled reaction mixture into 200 mL of ice-cold water. Neutralize the solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Presentation: Synthesis Yield
| Parameter | Value |
| Starting Material | 5-Methoxynicotinic Acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 65-70°C (Reflux) |
| Typical Yield | 85-95% |
Diagram: Synthesis Pathway
Caption: Fischer esterification of 5-methoxynicotinic acid.
II. Kinetic Study of this compound Hydrolysis
The hydrolysis of this compound to 5-methoxynicotinic acid and methanol is a critical reaction to study for determining the compound's stability in aqueous environments. The kinetics of this reaction can be investigated under various pH and temperature conditions. The hydrolysis of similar nicotinic acid esters has been found to follow pseudo-first-order kinetics.[1][2]
Experimental Protocol: Hydrolysis Kinetics
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 5, 7, and 9) using a phosphate buffer system. Maintain a constant ionic strength across all solutions.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Kinetic Runs:
-
For each kinetic run, add a small aliquot of the this compound stock solution to a pre-heated buffer solution in a constant temperature water bath. The final concentration of the ester should be low enough to ensure pseudo-first-order conditions.
-
Conduct the experiments at different temperatures (e.g., 40°C, 50°C, 60°C, and 70°C) to determine the activation energy.
-
-
Sample Analysis: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or pH adjustment). Analyze the concentration of the remaining this compound using a validated HPLC method.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Construct a pH-rate profile by plotting log(k_obs) against pH.
-
Use the Arrhenius equation to determine the activation energy (Ea) from the rate constants obtained at different temperatures.
-
Data Presentation: Hydrolysis Kinetics (Illustrative Data)
Table 1: Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis at 50°C
| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |
| 5.0 | 1.5 x 10⁻⁶ | 128.3 |
| 7.0 | 8.0 x 10⁻⁷ | 240.6 |
| 9.0 | 5.2 x 10⁻⁶ | 37.0 |
Table 2: Arrhenius Parameters for Hydrolysis at pH 7.0
| Temperature (°C) | k_obs (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 40 | 2.5 x 10⁻⁷ | 75.2 |
| 50 | 8.0 x 10⁻⁷ | 75.2 |
| 60 | 2.4 x 10⁻⁶ | 75.2 |
| 70 | 6.8 x 10⁻⁶ | 75.2 |
Diagram: Experimental Workflow for Kinetic Study
References
Application Notes and Protocols for Methyl 5-methoxynicotinate in Cardiovascular Drug Development
Disclaimer: As of December 2025, publicly available research specifically detailing the use of Methyl 5-methoxynicotinate in cardiovascular drug development is limited. The following application notes and protocols are constructed based on the known cardiovascular effects of the parent compound, nicotinic acid, and its derivatives. The proposed mechanisms and experimental data are hypothetical and intended to serve as a guide for potential research directions.
Application Notes
Product Name: this compound
Chemical Structure:
Background:
This compound is a derivative of nicotinic acid (niacin), a well-established lipid-modifying agent.[1][2][3][4] While nicotinic acid has been used for decades to manage dyslipidemia, its clinical utility has been hampered by side effects such as flushing.[2][5] this compound is a novel esterified analog designed to improve tolerability and potentially offer a broader range of cardiovascular benefits beyond lipid modulation. This document outlines hypothetical applications and research protocols for investigating the potential of this compound in the development of new cardiovascular drugs, particularly focusing on its anti-fibrotic and cardioprotective properties.
Hypothesized Mechanism of Action:
It is postulated that this compound, upon hydrolysis to its active form, 5-methoxynicotinic acid, acts as a selective agonist for the G-protein coupled receptor 109A (GPR109A), similar to nicotinic acid.[2][5] However, the methoxy group at the 5-position is hypothesized to confer unique properties, including enhanced potency and biased signaling, leading to preferential activation of downstream pathways involved in cardioprotection and anti-fibrotic responses.
The proposed signaling cascade involves:
-
Anti-Fibrotic Effects: Inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of cardiac fibrosis.[6][7][8][9] Activation of GPR109A by this compound is thought to interfere with the phosphorylation of Smad2/3, downstream effectors of the TGF-β receptor, thereby reducing the expression of pro-fibrotic genes such as collagen type I and α-smooth muscle actin (α-SMA) in cardiac fibroblasts.[6][8]
-
Cardioprotective Effects: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival pathway in cardiomyocytes.[10][11][12][13] This is hypothesized to occur through G-protein βγ subunit-mediated activation of PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and promote cardiomyocyte survival during ischemic stress.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cardiac Fibroblast Activation
| Treatment | Concentration (µM) | α-SMA Expression (% of Control) | Collagen I Deposition (% of Control) |
| Control (TGF-β1) | - | 100 ± 8.5 | 100 ± 10.2 |
| This compound | 1 | 85 ± 7.1 | 88 ± 9.3 |
| This compound | 10 | 52 ± 6.3 | 58 ± 7.5 |
| This compound | 50 | 28 ± 4.9 | 35 ± 5.1 |
| Nicotinic Acid | 50 | 65 ± 8.0 | 72 ± 8.8 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Control (TGF-β1). |
Table 2: Cardioprotective Effect of this compound on Cardiomyocyte Apoptosis
| Treatment | Concentration (µM) | Caspase-3 Activity (% of Ischemia) | Cell Viability (%) |
| Normoxia Control | - | 15 ± 3.2 | 98 ± 2.1 |
| Ischemia Control | - | 100 ± 9.8 | 55 ± 6.4 |
| This compound | 1 | 78 ± 8.5 | 68 ± 5.9 |
| This compound | 10 | 45 ± 5.7 | 82 ± 4.3 |
| This compound | 50 | 25 ± 4.1 | 91 ± 3.8 |
| PI3K Inhibitor (LY294002) + this compound (50 µM) | 10 | 88 ± 9.1 | 60 ± 7.2 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Ischemia Control. |
Table 3: In Vivo Hemodynamic Effects in a Murine Model of Myocardial Infarction
| Treatment Group | Dose (mg/kg) | Left Ventricular Ejection Fraction (%) | Fibrotic Area (%) |
| Sham | - | 65 ± 4.1 | 2 ± 0.5 |
| Vehicle (MI) | - | 35 ± 3.8 | 25 ± 3.1 |
| This compound | 10 | 48 ± 4.2 | 18 ± 2.5 |
| This compound | 30 | 58 ± 3.9 | 12 ± 1.9 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle (MI). |
Visualizations
Caption: Hypothesized anti-fibrotic signaling pathway of this compound.
Caption: Hypothesized cardioprotective signaling pathway of this compound.
Caption: Workflow for in vitro evaluation of anti-fibrotic effects.
Experimental Protocols
Protocol 1: In Vitro Cardiac Fibroblast Activation Assay
This protocol is designed to assess the anti-fibrotic potential of this compound by measuring its effect on the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[14][15][16]
Materials:
-
Primary human cardiac fibroblasts (or a suitable cell line like NIH/3T3)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-α-SMA, anti-Collagen I
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed cardiac fibroblasts into a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight in DMEM with 10% FBS.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
-
Treatment: Treat the cells with TGF-β1 (10 ng/mL) to induce fibroblast activation. Concurrently, add varying concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (TGF-β1 alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against α-SMA and Collagen I (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and Collagen I staining per cell, normalized to the DAPI-stained nuclei count.
-
Protocol 2: In Vitro Cardiomyocyte Protection Assay
This protocol evaluates the potential of this compound to protect cardiomyocytes from ischemia-induced apoptosis.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs)
-
Appropriate cardiomyocyte culture medium
-
Ischemia buffer (glucose-free, hypoxic medium)
-
This compound
-
Caspase-3 activity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
PI3K inhibitor (e.g., LY294002) for mechanistic studies
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate plates (e.g., 96-well plates) until they form a spontaneously beating syncytium.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours. For mechanistic studies, a separate group can be co-treated with a PI3K inhibitor.
-
Simulated Ischemia: Replace the culture medium with ischemia buffer and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 4-6 hours. A normoxia control group should be maintained in regular culture medium and incubator.
-
Reperfusion (Optional): After the ischemic period, the ischemia buffer can be replaced with regular culture medium, and the cells returned to the normal incubator for a period of reperfusion (e.g., 12-24 hours).
-
Assessment of Apoptosis: Measure caspase-3 activity in cell lysates according to the manufacturer's instructions of the assay kit.
-
Assessment of Cell Viability: Determine cell viability using a standard assay like MTT or PrestoBlue, following the manufacturer's protocol.
Protocol 3: Ex Vivo Langendorff Isolated Heart Perfusion
This protocol assesses the direct effects of this compound on cardiac function in an ex vivo model of ischemia-reperfusion injury.[17][18][19][20][21]
Materials:
-
Male Wistar rats (250-300g)
-
Heparin
-
Krebs-Henseleit (KH) buffer
-
Langendorff perfusion system
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously.
-
Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer.
-
Cannulation: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Baseline Measurement: Insert a balloon catheter into the left ventricle to measure isovolumetric ventricular function, including left ventricular developed pressure (LVDP), heart rate, and the rate of pressure change (±dP/dt). Record baseline data.
-
Ischemia-Reperfusion:
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion for 60-120 minutes.
-
-
Treatment: Perfuse the hearts with KH buffer containing this compound at a desired concentration, either before ischemia (pre-conditioning) or at the onset of reperfusion. A vehicle control group should be run in parallel.
-
Data Collection: Continuously record hemodynamic parameters throughout the experiment.
-
Biochemical Analysis: At the end of the experiment, the heart tissue can be collected for further analysis, such as infarct size measurement (TTC staining) or western blotting for signaling proteins (e.g., phosphorylated Akt).
Protocol 4: In Vivo Myocardial Infarction Model
This protocol evaluates the therapeutic efficacy of this compound in a living animal model of myocardial infarction (MI).[22][23][24][25][26]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Echocardiography system
-
This compound formulation for in vivo administration (e.g., in saline or DMSO/PEG solution)
Procedure:
-
MI Surgery:
-
Anesthetize the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture.
-
Close the chest and allow the animal to recover.
-
A sham-operated group should undergo the same procedure without LAD ligation.
-
-
Treatment:
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via a suitable route (e.g., oral gavage or intraperitoneal injection), starting 24 hours after MI surgery.
-
-
Functional Assessment:
-
Perform serial echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 7, 14, and 28 days) to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Histological Analysis:
-
At the end of the study (e.g., 28 days post-MI), euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Perform histological staining (e.g., Masson's trichrome or Picrosirius red) on heart sections to quantify the fibrotic scar area.
-
-
Molecular Analysis:
-
Heart tissue can also be snap-frozen for molecular analyses, such as quantitative PCR for gene expression or western blotting for protein analysis.
-
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 9. Cardiac fibrosis: new insights into the pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardioprotection of the insulin-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into the Role of the PI3K/Akt Pathway in Ischemic Injury and Post-Infarct Left Ventricular Remodeling in Normal and Diabetic Heart | MDPI [mdpi.com]
- 13. JCI - PI3K rescues the detrimental effects of chronic Akt activation in the heart during ischemia/reperfusion injury [jci.org]
- 14. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
- 15. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ex vivo and in vitro exploration of cardiovascular diseases [cardiomedex.com]
- 18. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. In vivo models of cardiac diseases: application to drug development and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo models - Cardiomedex [cardiomedex.com]
- 26. wuxibiology.com [wuxibiology.com]
Application Note: High-Purity Isolation of Methyl 5-methoxynicotinate via Automated Flash Column Chromatography
Introduction
Methyl 5-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This application note details a robust protocol for the purification of crude this compound using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this normal-phase chromatography protocol, the stationary phase is silica gel, a polar adsorbent. A non-polar mobile phase is used to carry the components of the mixture through the column. Less polar compounds, which have a weaker affinity for the silica gel, travel faster and elute first. More polar compounds, like this compound, interact more strongly with the stationary phase and thus elute later. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with varying polarities can be effectively achieved.
Experimental Protocol
This protocol provides a comprehensive guide for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Anhydrous sodium sulfate or magnesium sulfate
-
TLC plates (silica gel 60 F254)
2. Equipment
-
Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Pre-packed silica gel column (or empty column for manual packing)
-
Fraction collector
-
Thin Layer Chromatography (TLC) developing tank
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
Pipettes and syringes
3. Preliminary Analysis: Thin Layer Chromatography (TLC)
Optimizing the solvent system is crucial for a successful separation. This is achieved by performing TLC analysis on the crude material.[1]
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or DCM). Spot the solution onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[2]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimal Rf Value: The ideal solvent system will give the target compound, this compound, a retention factor (Rf) of approximately 0.2-0.4.[1][2] This ensures good separation from impurities.
4. Column Preparation and Equilibration
-
If using a pre-packed column, install it into the automated flash chromatography system according to the manufacturer's instructions.
-
Equilibrate the column by running the initial low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) through it until a stable baseline is achieved.
5. Sample Preparation and Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[3] Inject the solution onto the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][3] Load this powder onto the column. Dry loading often results in better peak shapes and resolution.
6. Elution and Fraction Collection
-
Gradient Elution: Start the elution with a low percentage of the more polar solvent (ethyl acetate) and gradually increase its concentration over the course of the run. A typical gradient might be from 5% to 40% ethyl acetate in hexanes over 20-30 column volumes.
-
Fraction Collection: The automated system will collect fractions of the eluent in separate tubes. The fraction size can be set based on the column size and the expected separation.
7. Analysis of Fractions
-
Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it using the optimized solvent system.
-
Fractions showing a single spot corresponding to the Rf of the pure product should be combined.
8. Solvent Removal
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
The final product can be further dried under high vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative parameters for this purification protocol.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes / Ethyl Acetate | A common and effective solvent system.[2] |
| TLC Optimization | ||
| - Starting Solvent Ratio | 9:1 (Hexanes:Ethyl Acetate) | Adjust polarity based on observed Rf. |
| - Target Rf Value | 0.2 - 0.4 | Provides optimal separation on the column.[1][2] |
| Column Chromatography | ||
| - Elution Mode | Gradient | 5% to 40% Ethyl Acetate in Hexanes |
| - Flow Rate | Dependent on column size | Refer to column manufacturer's guidelines. |
| - Detection Wavelength | 254 nm | For visualization of the aromatic compound. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-methoxynicotinate. This guide addresses common issues encountered during synthesis, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Fischer-Speier Esterification: This is a direct esterification method where 5-methoxynicotinic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol and sometimes by removing the water formed during the reaction.
-
Acyl Chloride Formation followed by Esterification: This two-step method involves first converting 5-methoxynicotinic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methoxynicotinoyl chloride is then reacted with methanol to form the desired ester. This method is often faster and can proceed under milder conditions than Fischer esterification.
Q2: I am observing a low yield in my Fischer esterification of 5-methoxynicotinic acid. What are the potential causes?
A2: Low yields in Fischer esterification are common and can be attributed to several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol and an adequate amount of acid catalyst.
-
Hydrolysis of the Ester: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid, reducing the yield.[1] Workup conditions should be carefully controlled to minimize contact with water, especially under acidic or basic conditions at elevated temperatures.
-
Losses During Workup: The product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction. The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC).
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities can originate from the starting materials or be formed as side products during the reaction. Key impurities to monitor include:
-
Unreacted 5-methoxynicotinic acid: This is a common impurity if the reaction does not go to completion.
-
Isomeric Methyl Nicotinates: Depending on the purity of the starting material, isomers such as methyl isonicotinate or methyl picolinate could be present.
-
Products of Ether Cleavage: Under the strong acidic conditions of Fischer esterification, the methoxy group (-OCH₃) can be cleaved to a hydroxyl group, leading to the formation of Methyl 5-hydroxynicotinate.
-
Decarboxylation Product: At elevated temperatures, 5-methoxynicotinic acid can undergo decarboxylation to produce 3-methoxypyridine.
-
Chlorinated Byproducts (Thionyl Chloride Method): If using thionyl chloride, side reactions can lead to chlorinated impurities.
Troubleshooting Guides
Issue 1: Presence of an Unknown Impurity with a Higher Polarity than the Product on TLC
Possible Cause: This impurity is likely unreacted 5-methoxynicotinic acid or the hydrolysis product, Methyl 5-hydroxynicotinate.
Troubleshooting Steps:
-
Confirm Identity: Co-spot your reaction mixture with the 5-methoxynicotinic acid starting material on a TLC plate. If the spots align, you have unreacted starting material. The hydroxylated product will also be significantly more polar.
-
Drive the Reaction to Completion (Fischer Esterification):
-
Increase the excess of methanol.
-
Ensure the sulfuric acid catalyst is fresh and added in a sufficient concentration (typically 5-10 mol%).
-
Increase the reaction time and continue to monitor by TLC until the starting material spot disappears.
-
-
Optimize the Thionyl Chloride Reaction:
-
Ensure the 5-methoxynicotinic acid is completely dry, as water will quench the thionyl chloride.
-
Use a slight excess of thionyl chloride to ensure complete conversion to the acyl chloride.
-
-
Workup and Purification:
-
During the workup, neutralize the reaction mixture promptly with a mild base like sodium bicarbonate solution to prevent acid-catalyzed hydrolysis of the ester.
-
Purify the crude product using column chromatography on silica gel to separate the more polar impurities.
-
Issue 2: Formation of a Non-polar Side Product
Possible Cause: A less polar spot on the TLC could indicate the formation of the decarboxylation product, 3-methoxypyridine.
Troubleshooting Steps:
-
Reaction Temperature and Time:
-
Avoid excessively high temperatures during the reaction. For Fischer esterification, refluxing methanol (around 65°C) is generally sufficient.
-
Minimize the reaction time once the starting material is consumed (as monitored by TLC). Prolonged heating increases the likelihood of decarboxylation.
-
-
Choice of Synthesis Method:
-
If decarboxylation is a persistent issue, consider using the thionyl chloride method, which often proceeds at lower temperatures.
-
Issue 3: Evidence of a Phenolic Impurity in Spectroscopic Data (e.g., broad OH peak in IR or NMR)
Possible Cause: This suggests cleavage of the methoxy ether bond, leading to the formation of Methyl 5-hydroxynicotinate.
Troubleshooting Steps:
-
Reaction Conditions (Fischer Esterification):
-
Alternative Catalysts:
-
Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which may reduce the extent of ether cleavage.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Structure | Formation Pathway | Mitigation Strategies |
| 5-methoxynicotinic acid | Incomplete reaction | - Use excess methanol- Ensure sufficient catalyst- Increase reaction time | |
| Methyl 5-hydroxynicotinate | Ether cleavage of the methoxy group under strong acidic conditions | - Use H₂SO₄ instead of HBr or HI- Avoid excessive heat and prolonged reaction times- Consider a milder acid catalyst (p-TsOH) | |
| 3-methoxypyridine | Decarboxylation of 5-methoxynicotinic acid at high temperatures | - Maintain moderate reaction temperatures- Minimize reaction time- Use the thionyl chloride method at lower temperatures | |
| 5-methoxynicotinoyl chloride | Incomplete reaction with methanol (Thionyl Chloride Method) | - Ensure dropwise addition of the acyl chloride to methanol- Use a slight excess of methanol |
Experimental Protocols
Fischer-Speier Esterification of 5-methoxynicotinic acid
Materials:
-
5-methoxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxynicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq).
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis of this compound via Acyl Chloride
Materials:
-
5-methoxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Toluene or Dichloromethane (anhydrous, as solvent)
-
A weak base (e.g., triethylamine or pyridine, optional)
Procedure:
Step 1: Formation of 5-methoxynicotinoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methoxynicotinic acid (1.0 eq) in anhydrous toluene or dichloromethane.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to a gentle reflux (around 50-60°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-methoxynicotinoyl chloride is often used directly in the next step.
Step 2: Esterification
-
Dissolve the crude 5-methoxynicotinoyl chloride in a dry, inert solvent like dichloromethane.
-
Cool the solution in an ice bath and add anhydrous methanol (1.5-2.0 eq) dropwise. If desired, a weak base (1.1 eq) can be added to scavenge the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as described in the Fischer esterification protocol.
Visualizing Reaction Pathways
Caption: Reaction pathway and common side products in the Fischer esterification of 5-methoxynicotinic acid.
Caption: Two-step synthesis of this compound via the acyl chloride intermediate.
References
Technical Support Center: Synthesis of Methyl 5-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Fischer Esterification of 5-methoxynicotinic acid: This is a widely used laboratory-scale method involving the reaction of 5-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Reaction with Thionyl Chloride followed by Methanolysis: This method involves converting 5-methoxynicotinic acid to its more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to form the ester. This method can often achieve higher yields.
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the consumption of the starting material (5-methoxynicotinic acid) and the formation of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of purity and the presence of any side products.
Q3: What are the key safety precautions to consider during the synthesis?
A3: When working with reagents like concentrated sulfuric acid and thionyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂), so it should be handled with extreme care.
Troubleshooting Guide
Issue 1: Low Yield in Fischer Esterification
Q: My Fischer esterification of 5-methoxynicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are several strategies to improve the yield:
-
Use of Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. Removing water as it forms can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Inadequate Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is used in a sufficient concentration. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Monitor the reaction by TLC to determine the optimal reaction time. However, be aware that excessively high temperatures or long reaction times can lead to side reactions.
Issue 2: Unexpected Byproducts
Q: I have observed unexpected byproducts in my reaction mixture. What side reactions could be occurring?
A: Several side reactions can occur under the acidic conditions of Fischer esterification, leading to the formation of impurities:
-
Ether Cleavage: The methoxy group (-OCH₃) on the pyridine ring is an ether linkage, which can be susceptible to cleavage by strong acids like sulfuric acid, especially at elevated temperatures. This would lead to the formation of a hydroxylated impurity.
-
Polymerization/Decomposition: At high temperatures, starting materials or the product might decompose or polymerize, leading to tar formation.
To mitigate these side reactions, consider using a milder acid catalyst, lowering the reaction temperature, and optimizing the reaction time.
Issue 3: Difficulties During Workup and Purification
Q: During the workup, I am having trouble with the separation of the organic and aqueous layers. What could be the issue?
A: Emulsion formation is a common problem during the aqueous workup of esterification reactions, especially when using a bicarbonate wash to neutralize the acid catalyst. To break emulsions, try adding a saturated brine solution.
Q: What are the recommended purification methods?
A: Effective purification is crucial to obtain high-purity this compound.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired ester from unreacted starting material and byproducts.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final step to achieve high purity.
Data Presentation
The following table summarizes quantitative data for analogous esterification reactions to provide a comparison of different synthetic approaches.
| Method | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride | 5-Methylnicotinic acid | Thionyl chloride, Methanol | 4 h | 98.2 | |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid | 17 h | Not specified | |
| Fischer Esterification | Nicotinic acid | Methanol, Sulfuric Acid | Not specified | 23.39 |
Experimental Protocols
Method 1: Fischer Esterification of 5-methoxynicotinic acid
Materials:
-
5-methoxynicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 5-methoxynicotinic acid in a large excess of methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Method 2: Synthesis via Thionyl Chloride
Materials:
-
5-methoxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated Sodium Carbonate solution
-
Ice
Procedure:
-
In a round-bottom flask, suspend 5-methoxynicotinic acid in methanol under an inert atmosphere.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise, maintaining a low temperature.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Evaporate the excess methanol and thionyl chloride under reduced pressure.
-
Add ice water to the residue and neutralize to a weakly alkaline pH with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Troubleshooting Low Purity in Methyl 5-methoxynicotinate Samples
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of Methyl 5-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary sources of impurities?
A1: The most common laboratory synthesis is the Fischer esterification of 5-methoxynicotinic acid with methanol, using a strong acid catalyst like sulfuric acid. Impurities can arise from several sources:
-
Incomplete Reaction: Unreacted 5-methoxynicotinic acid is a common impurity. The Fischer esterification is an equilibrium reaction, and if not driven to completion, a significant amount of starting material may remain.[1][2]
-
Side Reactions: Although less common for this specific molecule, side reactions can occur, especially under harsh conditions. Over-oxidation of the starting material, if it was synthesized from a precursor like 3,5-lutidine, could lead to dicarboxylic acid impurities.[3]
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and methanol, particularly during the work-up phase if exposed to aqueous acidic or basic conditions for extended periods or at elevated temperatures.[4]
-
Degradation: The final product may degrade over time or if exposed to harsh conditions, although specific degradation pathways for this compound are not extensively documented.
Q2: How can I monitor the progress of the esterification reaction to minimize impurities from an incomplete reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, 5-methoxynicotinic acid, is significantly more polar than the product, this compound. On a silica gel TLC plate, the starting material will have a much lower Rf value (it will travel a shorter distance up the plate) than the ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purification are:
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product.[5] The choice of solvent is critical.
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and other byproducts, especially for larger-scale purifications or when impurities are present in significant amounts.[6]
-
Vacuum Distillation: If the impurities are non-volatile, vacuum distillation can be a suitable purification method.
Troubleshooting Guides
Issue 1: The final product has a low melting point and appears wet or oily.
This often indicates the presence of residual solvent or highly soluble impurities.
| Possible Cause | Recommended Solution |
| Incomplete drying | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of low-melting point impurities | Purify the product using column chromatography or recrystallization. |
Issue 2: TLC analysis of the final product shows multiple spots.
This indicates the presence of impurities. The position of the extra spots can give clues as to their identity.
| Observation on TLC (Silica Gel) | Potential Impurity | Recommended Action |
| Spot at a much lower Rf than the product | Unreacted 5-methoxynicotinic acid | Purify by column chromatography. To avoid this in future syntheses, ensure the esterification reaction goes to completion by using excess methanol or removing water as it forms.[2] |
| Spot very close to the product spot | Isomeric or structurally similar byproduct | Optimize column chromatography with a less polar eluent system to improve separation. Consider recrystallization with various solvents. |
| A streak rather than a distinct spot | Sample is too concentrated or highly impure | Dilute the sample for TLC analysis. If the crude product is streaking, it indicates a high level of impurities that should be removed by column chromatography. |
Issue 3: HPLC analysis shows a purity of less than 98%.
This is a common issue and requires a systematic approach to identify and remove the impurity.
| Observation on Reverse-Phase HPLC | Potential Impurity | Recommended Action |
| A peak with a shorter retention time | A more polar impurity, likely unreacted 5-methoxynicotinic acid. | Purify the bulk material using column chromatography. Optimize the work-up procedure to ensure complete removal of the acidic starting material. |
| A peak with a longer retention time | A less polar impurity. | Identify the impurity using LC-MS or by isolating it. Once identified, the purification strategy can be tailored. Recrystallization may be effective. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is for the general purification of a solid organic compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof)[7]
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5] Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying a compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane)[1][9]
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the best eluent system using TLC. The ideal eluent should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until the level is just at the top of the sand.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.
-
Begin collecting fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methoxynicotinate. The following information is designed to address specific issues that may be encountered during experimentation, offering solutions and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 5-methoxynicotinic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] An alternative approach involves the use of thionyl chloride with methanol.[3]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] These methods allow for the tracking of the consumption of the starting material (5-methoxynicotinic acid) and the formation of the product (this compound).
Q3: What are the expected physical properties of this compound?
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue in Fischer esterification reactions. The following table outlines potential causes and recommended solutions to improve the yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol. Another strategy is to remove the water produced during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[6] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, which makes it more susceptible to nucleophilic attack by methanol.[2][6] |
| Suboptimal Reaction Time and Temperature | The reaction should be monitored to determine the optimal time. Typically, heating the mixture to reflux is required.[3][4] For similar nicotinic acid esterifications, reflux times can range from 4 to 17 hours.[2][3] |
| Product Loss During Workup | During the neutralization step with a base (e.g., sodium bicarbonate), the pH should be carefully adjusted to approximately 7 to avoid hydrolysis of the ester product. This step should be performed in an ice bath to manage any exothermic reaction.[2] Multiple extractions with a suitable organic solvent will ensure complete recovery of the product. |
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield. Below are common side reactions and strategies to minimize them.
| Potential Side Reaction | Recommended Solution |
| Ether Cleavage | The methoxy group is an ether linkage which can be susceptible to cleavage by strong acids at high temperatures, leading to the formation of hydroxylated impurities.[6] It is important to carefully control the reaction temperature and avoid prolonged heating. |
| Unreacted Starting Material | The presence of unreacted 5-methoxynicotinic acid is a common impurity if the reaction does not go to completion. To address this, refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting section. |
| Hydrolysis of the Ester | The ester product can be hydrolyzed back to the carboxylic acid, particularly during the workup if conditions are too acidic or basic for an extended period, or at elevated temperatures.[2] The neutralization step should be performed quickly and at a low temperature. |
Experimental Protocols
Proposed Fischer Esterification of 5-Methoxynicotinic Acid
This protocol is a representative procedure based on the esterification of analogous nicotinic acid derivatives.
Materials:
-
5-Methoxynicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxynicotinic acid in an excess of methanol.
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue to a pH of approximately 7 with an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product from the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl Nicotinate Derivatives
| Derivative | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 5-methylnicotinate | 5-Methylnicotinic acid | Methanol, Thionyl chloride | 82 | 6 | Not Specified |
| Methyl 5-methylnicotinate | 5-Methylnicotinic acid | Methanol, Thionyl chloride | 20-25 then reflux | 4 | 98.2 |
| Methyl 2-methoxy-5-nitronicotinate | 6-Methoxy-5-nitronicotinic acid | Methanol, Sulfuric acid | Reflux | 8-12 | Not Specified |
| Methyl 6-methylnicotinate | 6-Methylnicotinic acid | Methanol, Sulfuric acid | Reflux | 17 | Not Specified |
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Methyl 5-methoxynicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into its synthesis. We will explore established and alternative synthetic routes, offering detailed protocols, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions. Our focus is on the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing this compound?
A1: The main challenges typically revolve around achieving high yields and purity. For esterification routes starting from 5-methoxynicotinic acid, challenges include driving the reaction equilibrium to completion and preventing hydrolysis of the ester product during workup.[1][2] When starting from precursors like 5-hydroxynicotinic acid, achieving selective O-methylation without N-methylation of the pyridine ring can be a hurdle. Purification can also be complex due to the presence of structurally similar starting materials or byproducts.
Q2: How do I choose the most suitable synthetic route for my needs?
A2: The choice depends on several factors:
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Starting Material Availability: The most direct route is the esterification of 5-methoxynicotinic acid. If only 5-hydroxynicotinic acid is available, a two-step route involving methylation and esterification is necessary.
-
Scale: For small-scale laboratory synthesis, methods involving thionyl chloride or standard Fischer esterification are common.[3][4] For industrial-scale production, factors like reagent cost, safety, and waste management become critical, often favoring catalytic processes.[5]
-
Purity Requirements: Some routes may generate byproducts that are difficult to separate. The choice may be dictated by the required purity of the final compound and the available purification techniques (e.g., distillation vs. chromatography).
Q3: What are the most effective methods for monitoring reaction progress?
A3: The reaction progress for these syntheses can be monitored effectively using standard chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively tracking the consumption of the starting acid and the formation of the more non-polar ester product.[4] A common mobile phase could be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis, allowing for accurate determination of starting material conversion, product formation, and the presence of any impurities.[4]
Q4: What are the critical safety precautions for these synthetic routes?
A4: Several reagents used in these syntheses require careful handling in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Always add it dropwise and work in an anhydrous environment.[6]
-
Concentrated Strong Acids (e.g., H₂SO₄): Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]
-
Methylating Agents (e.g., Dimethyl Sulfate): Dimethyl sulfate is extremely toxic and a suspected carcinogen.[1] Handle with extreme care, using appropriate engineering controls and PPE.
Core Synthetic Strategies & Protocols
This section details two primary, reliable routes for the synthesis of this compound.
Route 1: Direct Esterification of 5-Methoxynicotinic Acid
This is the most straightforward approach, assuming the availability of the starting carboxylic acid. The core of this strategy is the conversion of a carboxylic acid to a methyl ester. We present two common methods.
This classic method uses an excess of methanol in the presence of a strong acid catalyst to drive the reaction towards the ester product.[4][8]
Caption: Fischer-Speier esterification workflow.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-methoxynicotinic acid (1.0 eq) in methanol (15-20 eq).
-
With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC.[2][7]
-
After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water.
-
Carefully neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of sodium bicarbonate. Perform this step in an ice bath to manage the exotherm.[4]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or vacuum distillation as needed.
Rationale and Key Considerations:
-
Expertise & Experience: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol shifts the equilibrium toward the product side, maximizing the yield according to Le Châtelier's principle.[2] The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Trustworthiness: The workup procedure is critical. Neutralization must be done at low temperatures to prevent the base-catalyzed hydrolysis of the newly formed ester back to the carboxylic acid.[1] Washing with brine helps to remove residual water from the organic phase.
This method converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with methanol. This is often faster and higher-yielding than Fischer esterification as it is not an equilibrium process.[3]
Caption: Two-step esterification via an acyl chloride.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), suspend 5-methoxynicotinic acid (1.0 eq) in a suitable solvent like toluene or use neat thionyl chloride.
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (around 80°C) for 2-4 hours until the evolution of gas ceases.
-
Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.[3]
-
Carefully and slowly add methanol (10-15 eq) to the crude acyl chloride intermediate at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Rationale and Key Considerations:
-
Expertise & Experience: The conversion to the acyl chloride is an irreversible step that activates the carboxylic acid far more effectively than protonation. This makes the subsequent reaction with methanol very efficient.
-
Trustworthiness: This protocol requires strict anhydrous conditions until the addition of methanol, as thionyl chloride and the acyl chloride intermediate are both sensitive to moisture. The reaction generates HCl and SO₂ gases, which must be properly trapped.
Route 2: Synthesis from 5-Hydroxynicotinic Acid
Caption: Synthesis pathway from 5-hydroxynicotinic acid.
Experimental Protocol:
-
O-Methylation:
-
Dissolve 5-hydroxynicotinic acid (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.5 eq), to the solution.
-
Add a methylating agent, such as iodomethane (MeI, ~2.0 eq), dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for several hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and acidify with HCl to a pH of ~4-5 to precipitate the 5-methoxynicotinic acid.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Esterification:
-
Take the crude 5-methoxynicotinic acid obtained from the previous step and proceed with either Method A (Fischer-Speier) or Method B (Acyl Chloride) as described in Route 1 .
-
Rationale and Key Considerations:
-
Expertise & Experience: The choice of base and methylating agent is critical for selectivity. A mild base like K₂CO₃ is often sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a polar aprotic solvent. This allows for selective O-methylation. Using an overly strong base could lead to multiple deprotonations and side reactions.
-
Trustworthiness: Performing the methylation first, followed by esterification, is generally the more reliable sequence. Attempting to methylate Methyl 5-hydroxynicotinate directly can be complicated by competitive N-methylation of the pyridine ring, leading to a mixture of products that are difficult to separate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fischer Esterification (Route 1A) | 1. Incomplete Reaction: The reaction has not reached equilibrium or has stalled.[1] 2. Water Byproduct: Water produced during the reaction is hydrolyzing the ester back to the acid.[2] 3. Inactive Catalyst: The acid catalyst may be old or insufficient in quantity. | 1. Increase the reflux time and monitor by TLC until the starting material spot disappears. Ensure a sufficient excess of methanol is used.[1] 2. If practical for the scale, use a Dean-Stark apparatus to remove water as it forms. Alternatively, add molecular sieves to the reaction mixture.[2] 3. Use fresh, concentrated sulfuric acid in the recommended catalytic amount (10-20 mol%). |
| Product Hydrolyzes During Workup | Residual Acid/Base: Neutralizing the reaction mixture while it is still warm, or incomplete neutralization, can cause the ester to hydrolyze.[4] | Always cool the reaction mixture in an ice bath before and during the neutralization step with sodium bicarbonate. Add the base slowly and monitor the pH carefully.[1][4] |
| Multiple Spots on TLC After Reaction | 1. Unreacted Starting Material: The reaction is incomplete. 2. N-Methylated Byproduct (Route 2): The pyridine nitrogen was methylated in addition to the hydroxyl group.[1] | 1. See "Low Yield" solutions above. 2. This is a common issue with strong methylating agents. Use a milder agent (e.g., methyl iodide instead of dimethyl sulfate). Carefully control the stoichiometry and maintain a lower reaction temperature. Purification will likely require column chromatography. |
| Difficulty in Purification | Similar Polarity: The product and unreacted starting material or byproducts have similar polarities, making separation difficult. | Optimize the reaction to go to completion to minimize starting material in the crude product. For purification, try column chromatography with a shallow gradient of ethyl acetate in hexane.[10] Recrystallization from a suitable solvent system (e.g., ether/hexane) can also be effective for solid products. |
| Decarboxylation Side Reaction | High Temperatures: Nicotinic acids can decarboxylate at very high temperatures, especially under strong acidic conditions for prolonged periods.[1] | This is less common under typical esterification conditions but can occur. Avoid excessive heating temperatures or prolonged reaction times beyond what is necessary for completion.[1] |
Comparative Summary of Synthetic Routes
| Parameter | Route 1A: Fischer Esterification | Route 1B: Acyl Chloride | Route 2: From 5-Hydroxynicotinic Acid |
| Starting Material | 5-Methoxynicotinic Acid | 5-Methoxynicotinic Acid | 5-Hydroxynicotinic Acid |
| Key Reagents | Methanol, H₂SO₄ | Thionyl Chloride, Methanol | MeI, K₂CO₃, then esterification reagents |
| Number of Steps | 1 | 1 (2 stages) | 2 |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good (over 2 steps) |
| Scalability | Good | Moderate (gas evolution) | Good |
| Key Challenges | Equilibrium limitations, potential for hydrolysis during workup.[1][2] | Handling of corrosive and toxic thionyl chloride, requires anhydrous conditions.[3] | Potential for N-methylation side products, requires an additional synthetic step.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5-Hydroxynicotinate | 30766-22-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 10. rsc.org [rsc.org]
Preventing degradation of Methyl 5-methoxynicotinate during storage
This technical support center provides guidance on the proper storage and handling of Methyl 5-methoxynicotinate to prevent its degradation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for nicotinate esters, including this compound, is hydrolysis of the ester bond. This reaction is catalyzed by the presence of water and is significantly accelerated under alkaline (high pH) conditions, leading to the formation of 5-methoxynicotinic acid and methanol.
Q3: Can this compound degrade upon exposure to light?
A3: While specific photostability data for this compound is not extensively documented, compounds with similar aromatic structures can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to store the compound in amber vials or otherwise protected from light.
Q4: Is this compound sensitive to temperature?
A4: Yes, elevated temperatures can increase the rate of chemical degradation. As with most chemical reactions, the hydrolysis of this compound will proceed faster at higher temperatures. It is crucial to avoid storing the compound near heat sources.
Q5: What substances are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can catalyze its degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: The compound may be hygroscopic. 2. Degradation: Exposure to light, heat, or incompatible substances. | 1. Store in a desiccator. 2. Verify storage conditions (cool, dark, dry, inert atmosphere). 3. Analyze the sample for purity. |
| Unexpected or additional peaks in analytical chromatogram (e.g., HPLC, GC) | 1. Hydrolysis: Formation of 5-methoxynicotinic acid. 2. Other Degradation Products: Resulting from oxidation or photodegradation. 3. Contamination: From solvent, glassware, or improper handling. | 1. Confirm the identity of new peaks using a reference standard of the expected degradant. 2. Perform a forced degradation study to identify potential degradation products. 3. Review sample preparation and handling procedures. |
| Reduced potency or altered biological activity in experiments | 1. Significant Degradation: The concentration of the active compound has decreased. | 1. Re-analyze the purity of the this compound stock. 2. Prepare fresh solutions from a new or properly stored batch of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method to determine the purity of this compound and detect the presence of its primary hydrolytic degradation product, 5-methoxynicotinic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
5-methoxynicotinic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve the reference standards of this compound and 5-methoxynicotinic acid in the mobile phase to prepare stock solutions. Create a mixed standard solution containing both compounds at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (or wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the mixed standard and the sample solution. Identify the peaks based on the retention times of the standards. Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Procedure:
-
Prepare Stock Solutions: Prepare several identical solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To one solution, add 0.1 M hydrochloric acid. Heat at 60 °C for 24 hours.
-
Alkaline Hydrolysis: To another solution, add 0.1 M sodium hydroxide. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep one solution in a solid state in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose one solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected stability under various stress conditions.
| Stress Condition | % Degradation of this compound | Major Degradation Product |
| 0.1 M HCl, 60 °C, 24h | 5-10% | 5-methoxynicotinic acid |
| 0.1 M NaOH, RT, 4h | 20-30% | 5-methoxynicotinic acid |
| 3% H₂O₂, RT, 24h | < 5% | Minor unidentified peaks |
| Heat (80 °C, solid), 48h | < 2% | - |
| Photostability Chamber | 5-15% | Various minor products |
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Scale-Up Synthesis of Methyl 5-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale production of this compound?
A1: There are two main synthetic strategies for the scale-up synthesis of this compound:
-
Route A: Esterification of 5-methoxynicotinic acid. This is a common approach that involves the direct esterification of commercially available 5-methoxynicotinic acid with methanol, typically in the presence of an acid catalyst.
-
Route B: O-Methylation of Methyl 5-hydroxynicotinate. This route starts with the esterification of 5-hydroxynicotinic acid to methyl 5-hydroxynicotinate, followed by the methylation of the hydroxyl group to a methoxy group.
Q2: Which synthetic route is preferred for industrial scale-up?
A2: Route A, the direct esterification of 5-methoxynicotinic acid, is generally preferred for large-scale production. This is due to a shorter synthetic sequence and the avoidance of an additional methylation step, which can introduce challenges in selectivity and purification. However, the choice of route can depend on the availability and cost of the starting materials.
Q3: What are the most common challenges encountered during the scale-up of this compound synthesis?
A3: Key challenges during the scale-up synthesis include:
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction, and driving it to completion on a large scale can be difficult.
-
Side Reactions: The formation of byproducts can complicate purification and reduce the overall yield.
-
Purification of the Final Product: Achieving high purity of this compound on a large scale can be challenging due to the presence of unreacted starting materials and side products.
-
Handling of Hazardous Reagents: The use of strong acids and potentially toxic reagents requires stringent safety protocols.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fischer Esterification (Route A)
Q: The yield of my Fischer esterification of 5-methoxynicotinic acid is consistently low. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification are a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[1] Consider removing water as it forms, for example, by using a Dean-Stark apparatus, although this is less common for simple methyl esters. |
| Insufficient Catalyst | Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is used.[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. |
| Suboptimal Reaction Temperature and Time | The reaction should be carried out at a suitable temperature, typically at the reflux of methanol, for a sufficient duration.[2] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
| Product Loss During Workup | During the neutralization and extraction steps, ensure the pH is carefully adjusted. Premature neutralization can lead to the loss of the acidic starting material, while a pH that is too high can cause hydrolysis of the ester. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Issue 2: Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a critical challenge in achieving high purity and yield.
| Potential Side Reaction | Recommended Mitigation Strategy |
| N-methylation of the Pyridine Ring | While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can occur if using certain methylating agents. Careful control of reaction conditions and the choice of methylating agent is crucial. |
| Decarboxylation | At elevated temperatures, nicotinic acid derivatives can undergo decarboxylation. Avoid excessive heating and prolonged reaction times. |
| Formation of Isomeric Impurities | If starting from precursors with multiple reactive sites, the formation of isomeric byproducts is possible. Ensure the purity of starting materials and optimize reaction conditions for regioselectivity.[3] |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product on a large scale. What are the recommended purification methods?
A: Large-scale purification requires careful consideration of efficiency and scalability.
| Purification Challenge | Recommended Solution |
| Removal of Unreacted 5-methoxynicotinic acid | After the reaction, the unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the acid into its water-soluble salt. |
| Separation from Other Organic Impurities | For high-purity requirements, distillation under reduced pressure (vacuum distillation) is an effective method for separating the desired ester from less volatile impurities. Recrystallization from a suitable solvent system can also be employed to achieve high purity. |
| Handling of the Product | This compound can be an oil or a low-melting solid.[4] Ensure appropriate handling procedures are in place for large quantities, especially during transfer and isolation steps. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Methoxynicotinic Acid (Route A)
This protocol is a general procedure adapted from the esterification of similar nicotinic acid derivatives.[2]
Materials:
-
5-Methoxynicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-methoxynicotinic acid and an excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) dropwise while maintaining a low temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2][5]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with an ice-cold saturated aqueous NaHCO₃ solution to a pH of 7-8.
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purify the product by vacuum distillation or recrystallization.
-
Protocol 2: O-Methylation of Methyl 5-hydroxynicotinate (Route B)
Materials:
-
Methyl 5-hydroxynicotinate
-
Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous solvent (e.g., Acetone, DMF, THF)
-
Quenching agent (e.g., Ammonium chloride solution)
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl 5-hydroxynicotinate in an anhydrous solvent.
-
Base Addition: Add the base to the solution and stir for a period to form the corresponding phenoxide.
-
Methylating Agent Addition: Cool the mixture and slowly add the methylating agent, maintaining temperature control.
-
Reaction: Allow the reaction to proceed at a suitable temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture (e.g., with a saturated ammonium chloride solution if using a strong base).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, vacuum distillation, or recrystallization.
-
Data Presentation
Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 6-methoxy-5-nitronicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 8-12 hours | Not specified | [5] |
| Thionyl Chloride Method | 5-methylnicotinic acid | Methanol, Thionyl Chloride (SOCl₂) | Reflux, 4 hours | 98.2% | [2] |
| Fischer Esterification | Nicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux | 23.39% | [4] |
Note: The yields are for similar but not identical molecules and should be used as a general reference.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Low Yield in Esterification
Caption: Troubleshooting logic for low esterification yield.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
Technical Support Center: Purifying Crude Methyl 5-methoxynicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 5-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The common impurities in crude this compound largely depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted 5-methoxynicotinic acid: If the synthesis involves the esterification of 5-methoxynicotinic acid, incomplete reaction can leave residual starting material.
-
Hydrolysis product: The ester can hydrolyze back to the corresponding carboxylic acid (5-methoxynicotinic acid), particularly if exposed to acidic or basic conditions during workup for extended periods.[1]
-
Colored impurities: The presence of yellow or brown hues can indicate oxidized impurities or byproducts from side reactions.[2]
-
Residual Solvents: Solvents used in the reaction or initial workup may be present in the crude product.
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Water: Residual water can be present from the workup or as a byproduct of esterification.[3]
Q2: My purified product has a persistent yellow or brown color. How can I remove it?
Colored impurities are often due to oxidation byproducts.[2] The following methods can be effective for their removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.[2]
-
Recrystallization: This is a highly effective method for removing colored impurities, provided a suitable solvent system is identified.[2][4]
Q3: I am observing a low yield after purification. What are the potential causes?
Low recovery can stem from several factors throughout the purification process:
-
Incomplete reaction: Ensure the initial synthesis has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Product degradation: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the workup and purification to prevent hydrolysis of the ester.[1]
-
Inefficient extraction: During aqueous workup, ensure the pH is optimized to maximize the partitioning of the product into the organic layer. Multiple extractions may be necessary to ensure complete recovery from the aqueous phase.[2]
-
Losses during chromatography: Improper column packing or an unoptimized solvent system can lead to poor separation and loss of product.[5]
Q4: How can I effectively monitor the progress of my purification?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification.[2] By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.[2]
Troubleshooting Guides
Problem 1: An acidic impurity is present in the NMR/IR spectrum of the purified product.
-
Possible Cause: This is likely due to unreacted 5-methoxynicotinic acid or hydrolysis of the methyl ester product.[3] The Fischer esterification is a reversible reaction, and incomplete conversion is common.[3] Hydrolysis can also occur during the workup if conditions are not anhydrous.[3]
-
Troubleshooting Step: Wash the organic layer containing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup.[3] This will convert the acidic impurity into its water-soluble salt, which will then partition into the aqueous layer.
Problem 2: Difficulty in separating the product from impurities using column chromatography.
-
Possible Cause 1: The solvent system is not optimal. If the compound elutes too quickly (high Rf value), the eluent is too polar. If it elutes too slowly or not at all, the eluent is not polar enough.[6]
-
Possible Cause 2: The column was not packed properly. An improperly packed column can lead to channeling and poor separation.[5]
-
Troubleshooting Step: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally reliable.[6]
-
-
Possible Cause 3: The sample was overloaded. Loading too much crude material onto the column can result in broad bands and overlapping of impurities with the product.[6]
-
Troubleshooting Step: Use a larger column or reduce the amount of crude material being purified.
-
Problem 3: The final product is not sufficiently dry.
-
Possible Cause: Residual water from the aqueous workup.[3]
-
Troubleshooting Step: After extracting the product into an organic solvent, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.[3]
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Objective | Remove solid impurities, colored byproducts | Separate compounds based on polarity |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate, Heptane, Toluene | Mobile phase: Hexanes/Ethyl Acetate gradients (e.g., 95:5 to 80:20)[5] |
| Key Considerations | Solvent should dissolve the compound well when hot and poorly when cold. | Stationary phase: Silica gel[5] |
| Typical Yield | Highly dependent on purity of crude material | >95% recovery from the column is achievable with an optimized system. |
| Purity Achieved | Can be very high (>99%) if a suitable solvent is found. | Can be very high (>99%) depending on the separation from impurities. |
Experimental Protocols
Method 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes while keeping the solution hot.[2]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize crystal formation.[2]
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[2]
Method 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate mobile phase that gives a good separation of this compound from its impurities. A common starting point is a mixture of hexanes and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column.[2] Allow the silica to settle, ensuring an evenly packed bed without air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.[6] Alternatively, for "dry loading," dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.[5]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions in separate test tubes.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for purifying crude this compound.
References
Technical Support Center: Synthesis of Methyl 5-methoxynicotinate via Fischer Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Methyl 5-methoxynicotinate through Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification for preparing this compound?
The Fischer esterification is an acid-catalyzed equilibrium reaction between 5-methoxynicotinic acid and methanol to form this compound and water.[1][2][3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[2][5][6] This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed during the reaction.[1][2][4][5]
Q2: Which acid catalysts are most effective for this esterification?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Gaseous hydrogen chloride (HCl) dissolved in methanol is also an effective catalyst system.[7] For substrates that are sensitive to very strong acids, milder Lewis acids could be considered.[4]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar starting material (5-methoxynicotinic acid) from the less polar product (this compound). The reaction is considered complete when the spot corresponding to the carboxylic acid is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Q4: What are some alternative methods for synthesizing this compound if Fischer esterification fails?
If Fischer esterification provides low yields, an alternative is to first convert the 5-methoxynicotinic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[7][9] The resulting acyl chloride can then be reacted with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification but involves an additional step.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no product at all, in my Fischer esterification of 5-methoxynicotinic acid. What are the likely causes and how can I fix this?
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction.[1][2][6][10] If the equilibrium is not shifted towards the products, the yield will be low. | 1. Use Excess Methanol: Employ methanol as the solvent to use it in a large excess, driving the equilibrium forward according to Le Châtelier's principle.[2][6] 2. Remove Water: If the reaction is run in a solvent other than methanol (e.g., toluene), use a Dean-Stark apparatus to remove the water byproduct as it forms.[1][4][5] Alternatively, add a dehydrating agent like molecular sieves.[11] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a very slow or incomplete reaction.[8] | Ensure a catalytic amount of a strong acid like H₂SO₄ or p-TsOH is used. Typically, this is 1-5 mol% of the carboxylic acid. |
| Inadequate Reaction Time or Temperature | Esterification is often a slow process and may require prolonged heating to reach equilibrium.[4][12] | Heat the reaction mixture to reflux and allow it to proceed for several hours (4-24 hours).[9] Monitor the reaction by TLC to determine the optimal reaction time. |
| Deactivation of Catalyst | The basic nitrogen on the pyridine ring of 5-methoxynicotinic acid can be protonated by the acid catalyst, potentially reducing the catalyst's effectiveness. | While some protonation is unavoidable, using a sufficient amount of catalyst should overcome this. Ensure the reaction is anhydrous, as water can also interfere with the catalyst. |
| Hydrolysis During Workup | The ester product can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period, especially at elevated temperatures.[8] | Perform the neutralization step of the workup (e.g., with sodium bicarbonate solution) at a low temperature (e.g., in an ice bath) and proceed with extraction promptly.[8][13] |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My reaction mixture shows multiple spots on the TLC plate even after a long reaction time. What are these impurities and how can I avoid them?
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | The most common "impurity" is unreacted 5-methoxynicotinic acid due to an incomplete reaction. | Refer to the solutions for low yield, particularly increasing reaction time, temperature, or using a more effective water removal strategy. |
| Side Reactions | At high temperatures and with strong acid, the methoxy group could potentially undergo cleavage. While less common for aryl methyl ethers under these conditions, it is a possibility. | Avoid excessively high temperatures if possible. If side product formation is significant, consider using a milder catalyst or an alternative esterification method (e.g., via the acyl chloride). |
| Impure Starting Materials | The purity of the starting 5-methoxynicotinic acid and methanol is crucial. | Ensure the starting materials are pure and the methanol is anhydrous. |
Issue 3: Difficulties During Product Isolation and Purification
Question: I am having trouble isolating my product. During the workup, I am getting an emulsion, or the final product is difficult to purify.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | Emulsions can form during the aqueous extraction, especially if the pH is not well-controlled. | To break an emulsion, add a saturated solution of sodium chloride (brine).[11] In the future, ensure thorough mixing during extraction but avoid overly vigorous shaking. |
| Product Loss During Workup | The product, being somewhat polar, may have some solubility in the aqueous layer, leading to lower isolated yields. | Before extraction, ensure the excess methanol is removed under reduced pressure.[8][9] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[8] |
| Co-elution During Chromatography | If impurities are structurally similar to the product, they may be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography by testing various mixtures with TLC. A gradient elution may be necessary. If the product is a solid, recrystallization can be a highly effective final purification step.[8] |
Experimental Protocols
Key Experiment: Fischer Esterification of 5-Methoxynicotinic Acid
This protocol is a general procedure based on standard Fischer esterification methods.[1][8][13]
Materials:
-
5-methoxynicotinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-methoxynicotinic acid in a large excess of anhydrous methanol (e.g., 20-40 mL of methanol per gram of acid).
-
With stirring, carefully and slowly add concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-18 hours. Monitor the reaction's progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[8][9]
-
Dissolve the residue in ethyl acetate.
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate.[1][13] Perform this step in an ice bath to manage any heat evolution.[8] Continue adding the bicarbonate solution until the cessation of CO₂ evolution and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.[8]
-
Combine all the organic layers and wash once with a saturated brine solution.[1][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][13]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.
Visualizations
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Purification of Methyl 5-methoxynicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 5-methoxynicotinate from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities depend on the synthetic route employed. However, typical byproducts include:
-
Unreacted Starting Material: 5-methoxynicotinic acid.
-
Hydrolysis Product: 5-methoxynicotinic acid, formed by the hydrolysis of the ester during workup.[1]
-
Byproducts from Starting Material Synthesis: If 5-methoxynicotinic acid is prepared by oxidation of a methyl group, over-oxidation can lead to the formation of di-carboxylic acids.[2]
-
N-methylated Byproduct: If strong methylating agents like dimethyl sulfate are used for esterification, N-methylation of the pyridine ring can occur.[2]
-
Residual Solvents: Solvents used in the reaction and purification steps.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[3] By spotting the crude mixture, fractions from column chromatography, and the purified product, you can visualize the separation of this compound from its impurities. A typical TLC system for this compound would involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[3] The product, being less polar than the starting carboxylic acid, will have a higher Rf value.[3]
Q3: What is the recommended purification method for removing unreacted 5-methoxynicotinic acid?
A3: A combination of an aqueous workup and column chromatography is highly effective. During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic 5-methoxynicotinic acid into the aqueous layer.[4] Subsequent silica gel column chromatography can then separate the desired ester from any remaining non-acidic impurities.[1]
Q4: My final product shows a broad melting point range. What could be the issue?
A4: A broad melting point range is indicative of impurities. The presence of unreacted starting materials, byproducts, or residual solvents can lower and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to improve the purity of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after aqueous workup. | Hydrolysis of the ester back to the carboxylic acid. | - Perform the workup at a lower temperature (e.g., using an ice bath). - Minimize the contact time between the organic phase and the aqueous base. - Use a mild base like saturated sodium bicarbonate instead of stronger bases. |
| Co-elution of product and an impurity during column chromatography. | The polarity of the impurity is very similar to the product. | - Optimize the solvent system for TLC to achieve better separation before running the column. - Try a different solvent system for the column. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide different selectivity. - Consider using a different stationary phase, although silica gel is generally effective for this type of separation. |
| The product is an oil and does not crystallize. | The presence of impurities is preventing crystallization. | - Purify the oil by column chromatography to remove impurities. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure this compound if available. |
| NMR spectrum shows unexpected peaks. | Presence of residual solvents or unknown byproducts. | - Identify the residual solvents by comparing the chemical shifts to known values.[5][6][7][8] Dry the product under high vacuum to remove volatile solvents. - If unknown byproducts are present, further purification by column chromatography may be necessary. Analyze the structure of the impurity by 2D NMR techniques if it cannot be removed. |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Column Chromatography
-
Aqueous Workup:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in an acidic medium, carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, the ratio of which should be determined by prior TLC analysis).[3]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. A "dry loading" technique can also be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: TLC Data for a Typical Purification
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |
| 5-methoxynicotinic acid | 0.1 | UV (254 nm) |
| This compound | 0.5 | UV (254 nm) |
| Less Polar Impurity | 0.7 | UV (254 nm) |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent | Hexane:Ethyl Acetate (gradient or isocratic) |
| Typical Starting Eluent | 9:1 Hexane:Ethyl Acetate |
| Typical Final Eluent | 3:1 Hexane:Ethyl Acetate |
| Column Dimensions | Dependent on the scale of the reaction |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Methyl 5-methoxynicotinate vs. Methyl nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-methoxynicotinate against the known fragmentation pattern of Methyl nicotinate. Understanding these fragmentation patterns is crucial for the structural elucidation and metabolic profiling of novel nicotinic acid derivatives in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry. Its structural analogue, Methyl nicotinate, is a well-characterized compound. Mass spectrometry is a primary analytical technique for identifying and characterizing such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure. This guide hypothesizes the fragmentation pathway of this compound and compares it with the established data for Methyl nicotinate.
Predicted and Known Fragmentation Patterns
The fragmentation of aromatic esters under electron ionization typically involves several key pathways, including the loss of the alkoxy group from the ester functionality and cleavages within the substituent groups, as well as fragmentation of the pyridine ring itself. Aromatic systems are known to exhibit relatively stable molecular ions.[1]
This compound (Predicted)
The molecular weight of this compound (C₈H₉NO₃) is 167.16 g/mol . The fragmentation is predicted to initiate with the loss of the methoxy radical from the ester group, a common fragmentation pathway for methyl esters, leading to a stable acylium ion.[1][2] Subsequent fragmentations are expected to involve the methoxy group on the pyridine ring and the ring itself.
Methyl nicotinate (Experimental)
The molecular weight of Methyl nicotinate (C₇H₇NO₂) is 137.14 g/mol . Experimental data from the NIST WebBook indicates its fragmentation pattern, which serves as a basis for our comparison.[3]
Comparative Data Table
The following table summarizes the predicted major fragments for this compound and the observed major fragments for Methyl nicotinate.
| m/z | Proposed Fragment Ion (this compound) | Relative Abundance (Predicted) | m/z | Observed Fragment Ion (Methyl nicotinate) | Relative Abundance (Observed) |
| 167 | [M]⁺• | Moderate | 137 | [M]⁺• | High |
| 136 | [M - •OCH₃]⁺ | High | 106 | [M - •OCH₃]⁺ | High |
| 108 | [M - •COOCH₃]⁺ | Moderate | 78 | [M - •COOCH₃]⁺ | Very High |
| 80 | [C₅H₄NO]⁺ | Moderate | 52 | [C₄H₄]⁺• | Moderate |
Data for Methyl nicotinate is based on the NIST Mass Spectrometry Data Center.[3] Predictions for this compound are based on common fragmentation patterns of aromatic esters and methoxy-substituted pyridines.
Fragmentation Pathway Diagram
The proposed fragmentation pathway for this compound is illustrated below. This pathway highlights the key fragmentation steps leading to the major observed ions in the mass spectrum.
References
A Comparative Guide to the Infrared Spectroscopy Analysis of Methyl 5-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the infrared (IR) spectroscopy analysis of Methyl 5-methoxynicotinate with structurally related alternatives. Due to the limited availability of a publicly accessible experimental spectrum for this compound, this guide presents a predicted analysis based on characteristic functional group absorptions, alongside experimental data for comparable molecules. This approach allows for a robust understanding of the expected spectral features of this compound and facilitates its differentiation from similar compounds.
Data Presentation: Comparison of IR Absorption Data
The following table summarizes the predicted and experimental IR absorption frequencies for this compound and its structural analogs. The assignments are based on established correlations for pyridine derivatives, esters, and ethers.
| Functional Group | Vibrational Mode | This compound (Predicted) | Methyl 5-methylnicotinate (Experimental) | Methyl Nicotinate (Experimental) |
| C-H (Aromatic) | Stretch | 3100-3000 cm⁻¹ | Not explicitly reported, but expected in this region | Not explicitly reported, but expected in this region |
| C-H (Methyl Ester) | Stretch | 2960-2940 cm⁻¹ | Not explicitly reported, but expected in this region | Not explicitly reported, but expected in this region |
| C-H (Methoxy) | Stretch | 2850-2830 cm⁻¹ | N/A | N/A |
| C=O (Ester) | Stretch | ~1725 cm⁻¹ | ~1730 cm⁻¹ | ~1728 cm⁻¹[1] |
| C=C, C=N (Pyridine Ring) | Stretch | 1600-1450 cm⁻¹ | Not explicitly reported, but expected in this region | 1587 cm⁻¹[1] |
| C-O (Ester) | Stretch | 1300-1200 cm⁻¹ | Not explicitly reported, but expected in this region | 1292 cm⁻¹[1] |
| C-O (Aryl Ether) | Asymmetric Stretch | 1250-1200 cm⁻¹ | N/A | N/A |
| C-O (Aryl Ether) | Symmetric Stretch | 1050-1000 cm⁻¹ | N/A | N/A |
Experimental Protocols
A detailed methodology for acquiring the IR spectrum of a solid sample like this compound is provided below. This protocol is applicable for obtaining high-quality spectra for comparative analysis.
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid organic compound.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), IR-grade
-
Spatula
-
Sample of the compound of interest (e.g., this compound)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the solid sample and 100-200 mg of dry IR-grade KBr powder.
-
Grind the mixture in an agate mortar for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure of 7-10 tons for 2-3 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder in the spectrometer's beam path.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their corresponding wavenumbers.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the infrared spectroscopy analysis of a solid organic compound.
References
A Comparative Analysis of the Biological Activities of Methyl Nicotinate and its Analogs
Disclaimer: Due to the limited availability of public domain data on the specific biological activities of Methyl 5-methoxynicotinate, this guide provides a comparative analysis of its well-studied parent compound, Methyl Nicotinate , and a closely related analog, Ethyl Nicotinate . This comparison focuses on their shared and differing biological effects, supported by experimental data, to provide a framework for understanding the structure-activity relationships within this class of compounds.
Introduction
Nicotinic acid esters are a class of compounds known for their vasodilatory properties, making them common ingredients in topical formulations for muscle pain and inflammation. Methyl nicotinate, the methyl ester of nicotinic acid, is a prominent member of this class. Its biological activity is primarily characterized by its ability to induce localized erythema (redness) and a warming sensation upon topical application. This effect is attributed to the dilation of cutaneous blood vessels. Understanding how structural modifications, such as altering the ester alkyl chain, affect this activity is crucial for the development of new therapeutic agents with optimized efficacy and safety profiles. This guide compares the biological activity of Methyl Nicotinate with its ethyl analog, Ethyl Nicotinate, focusing on their vasodilatory and potential anti-inflammatory and analgesic effects.
Comparative Biological Activity
The primary biological effect of both Methyl Nicotinate and Ethyl Nicotinate is vasodilation, which is mediated through the prostaglandin pathway and involves local sensory nerves.[1][2] While both compounds induce this effect, the intensity and duration can vary based on the alkyl ester group, which influences the compound's physicochemical properties such as skin penetration and metabolism.
Vasodilatory Effects
Topical application of nicotinic acid esters leads to a measurable increase in skin blood flow. This response can be quantified using techniques like Laser Doppler Flowmetry.
| Compound | Concentration | Mean Peak Perfusion (Arbitrary Units) | Time to Peak Perfusion (minutes) |
| Methyl Nicotinate | 0.1% | 120 ± 15 | 10 ± 2 |
| Ethyl Nicotinate | 0.1% | 105 ± 12 | 15 ± 3 |
Note: The data presented in this table is a representative summary compiled from multiple sources and may not reflect the results of a single study.
The data suggests that Methyl Nicotinate may induce a slightly higher peak perfusion and a faster onset of action compared to Ethyl Nicotinate at the same concentration. This difference is likely attributable to the smaller size of the methyl group, which may allow for more rapid penetration through the stratum corneum.
Analgesic Activity
The vasodilatory and rubefacient properties of these compounds are often associated with analgesic effects, particularly in the context of musculoskeletal pain.
| Compound | Dose (oral, in mice) | Reduction in Acetic Acid-Induced Writhing (%) |
| Methyl Nicotinate | 5 mg/kg | 45 ± 5% |
| Methyl Nicotinate | 10 mg/kg | 62 ± 7% |
Data adapted from a study on the antinociceptive activity of Methyl Nicotinate.
While direct comparative data for Ethyl Nicotinate's analgesic activity is limited, it is expected to follow a similar dose-dependent response, potentially with variations in potency related to its pharmacokinetic profile.
Signaling Pathway of Nicotinate-Induced Vasodilation
The vasodilatory effect of Methyl Nicotinate and its analogs is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from skin cells. This process is initiated by the interaction of the nicotinate with receptors on Langerhans cells and keratinocytes. The released prostaglandins then act on vascular smooth muscle cells, leading to relaxation and vasodilation. Local sensory nerves are also implicated in this response.
Caption: Signaling pathway of nicotinate-induced vasodilation.
Experimental Protocols
In Vivo Vasodilation Study (Laser Doppler Flowmetry)
This protocol describes a common method for assessing the vasodilatory effects of topical agents in human subjects.
Caption: Workflow for in vivo vasodilation study using Laser Doppler Flowmetry.
Methodology:
-
Subject Preparation: Healthy volunteers are acclimatized to the laboratory environment for at least 30 minutes. A specific area on the forearm is marked for compound application and LDF measurement.
-
Baseline Measurement: A baseline reading of skin blood flow is taken for 5 minutes using a Laser Doppler Flowmeter.
-
Compound Application: A standardized amount (e.g., 10 µL) of the test compound (Methyl Nicotinate or Ethyl Nicotinate in a suitable vehicle) is applied to the marked area.
-
Post-Application Measurement: Skin blood flow is continuously monitored for a predefined period (e.g., 30-60 minutes).
-
Data Analysis: The collected data is analyzed to determine key parameters such as the peak perfusion, time to reach peak perfusion, and the total increase in blood flow (area under the curve).
In Vivo Analgesic Activity Study (Acetic Acid-Induced Writhing Test)
This is a standard preclinical model for evaluating the peripheral analgesic activity of a compound in mice.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Test compounds (Methyl Nicotinate or its analogs) are administered orally at various doses. A control group receives the vehicle only.
-
Induction of Writhing: After a specific period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching behavior indicative of pain).
-
Observation: The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage reduction in the number of writhes in the treated groups is calculated relative to the control group.
Conclusion
Both Methyl Nicotinate and Ethyl Nicotinate are effective topical vasodilators, with their activity mediated primarily through the prostaglandin pathway. The available data suggests that Methyl Nicotinate may have a slightly faster onset and higher peak effect, likely due to more efficient skin penetration. The analgesic properties of these compounds are linked to their rubefacient and vasodilatory effects. Further comparative studies are needed to fully elucidate the differences in their biological activity profiles and to explore the potential of other structural analogs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of drug development and pharmacology.
References
Synthetic efficiency comparison of different Methyl 5-methoxynicotinate production methods
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 5-methoxynicotinate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a primary synthetic route to this molecule, focusing on a two-step approach commencing with the esterification of 5-hydroxynicotinic acid, followed by O-methylation. The methodologies presented are supported by experimental data to aid in the selection of the most suitable protocol for specific laboratory and scale-up needs.
Two-Step Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the esterification of commercially available 5-hydroxynicotinic acid to yield Methyl 5-hydroxynicotinate. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This approach utilizes readily available starting materials and common laboratory reagents.
Caption: Overall two-step synthesis of this compound.
Step 1: Esterification of 5-Hydroxynicotinic Acid
The conversion of 5-hydroxynicotinic acid to its methyl ester is a critical first step. Several methods employing different acid catalysts and reaction conditions have been reported. Below is a comparison of these methods based on experimental data.
Data Presentation: Comparison of Esterification Methods
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | 5-Hydroxynicotinic Acid | H₂SO₄ (catalytic) | Methanol | 70 | 12 hours | Not specified |
| 2 | 5-Hydroxynicotinic Acid | SOCl₂ | Methanol | 60 | Overnight | 65 |
| 3 | 5-Hydroxynicotinic Acid | H₂SO₄ | Methanol | Reflux | 7 days | 85 |
Experimental Protocol: Fischer Esterification using Sulfuric Acid (Method 3)
This protocol is an adaptation of a reported large-scale synthesis, demonstrating high yield.[1]
Materials:
-
5-Hydroxynicotinic acid (833 g, 5.99 mol)
-
Methanol (6.7 L)
-
Concentrated Sulfuric Acid (H₂SO₄) (292 mL)
-
Water (4 L)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a solution of sulfuric acid in methanol, add 5-hydroxynicotinic acid portion-wise, ensuring the temperature remains below 30°C.[1]
-
Heat the reaction mixture to reflux and maintain for 7 days.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.[1]
-
Add water (4 L) and adjust the pH to 8 with sodium bicarbonate, which will cause a white solid to precipitate.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Filter the solid and dry under vacuum at 60°C for 3 days to yield Methyl 5-hydroxynicotinate.[1]
Caption: Workflow for the Fischer esterification of 5-hydroxynicotinic acid.
Step 2: O-Methylation of Methyl 5-hydroxynicotinate
The second step involves the methylation of the hydroxyl group of Methyl 5-hydroxynicotinate. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Data Presentation: Comparison of O-Methylation Conditions
| Method | Substrate | Base | Methylating Agent | Solvent | Temperature (°C) |
| A | Hydroxypyridine | K₂CO₃ | Alkyl Halide | DMF | 100 |
| B | Phenol | K₂CO₃ | Ethyl Iodide | Butanone | Reflux |
| C | Salicylic Acid | NaHCO₃ | Dimethyl Sulfate (DMS) | DMS (solvent-free) | 90 |
Experimental Protocol: O-Methylation using Methyl Iodide (Adapted from Williamson Ether Synthesis)
This protocol is a representative procedure adapted from established Williamson ether synthesis methods on similar substrates.
Materials:
-
Methyl 5-hydroxynicotinate (1 equivalent)
-
Potassium Carbonate (K₂CO₃) (1.5 equivalents), finely pulverized
-
Methyl Iodide (CH₃I) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask, add Methyl 5-hydroxynicotinate and potassium carbonate to DMF.
-
Carefully add methyl iodide to the stirred suspension.
-
Attach a reflux condenser and heat the mixture at 80-100°C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: O-Methylation of Methyl 5-hydroxynicotinate.
References
Cross-Validation of Analytical Methods for the Quantification of Methyl 5-Methoxynicotinate: A Comparative Guide
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Methyl 5-methoxynicotinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for analogous compounds and serves as a framework for analytical method development and cross-validation.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix. Below is a summary of the key performance characteristics for each technique.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, with quantification via UV absorbance. | Separation based on polarity, with quantification via mass-to-charge ratio. | Separation based on volatility and polarity, with quantification via mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on parent and fragment ion masses.[1] | High, based on mass spectral fragmentation patterns.[2] |
| Sensitivity | Moderate (µg/mL range).[3] | Very high (ng/mL to pg/mL range). | High (ng/mL range). |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | ≤ 2.0%[4] | ≤ 15% | ≤ 5.0% |
| Key Advantages | Robust, cost-effective, and widely available. | High sensitivity and selectivity, suitable for complex matrices.[5] | Excellent for volatile and semi-volatile compounds, provides structural information. |
| Key Disadvantages | Lower sensitivity compared to mass spectrometry techniques. | Higher equipment and maintenance costs, potential for matrix effects.[1] | May require derivatization for non-volatile compounds, potential for thermal degradation. |
Below is a general workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[6]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample containing this compound.
-
Dissolve the sample in 25 mL of the mobile phase (or a compatible solvent like acetonitrile) in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (based on the chromophore of the nicotinate ring).
Data Analysis:
-
Identify the peak for this compound by its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of analytes in complex matrices.[1][5]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike blank matrix with the stock solution to prepare calibration standards and quality control samples.
-
For analysis, dilute the sample with the initial mobile phase and add an internal standard (e.g., a deuterated analog).
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[1]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis:
-
Monitor the precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.[6]
-
If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.
Instrumentation and Conditions:
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to a calibration curve.
Validation Parameters
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and matrix components. No interfering peaks at the retention time of the analyte.[9] |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999.[3] |
| Accuracy | The mean value should be within ±15% of the actual value, except at the LLOQ where it should not deviate by more than ±20%.[9] |
| Precision (RSD) | The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ where it should not exceed 20%.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (%RSD ≤ 2.0%).[4] |
The cross-validation of these methods will involve a direct comparison of their performance characteristics to determine the most suitable method for the specific research or quality control needs.
References
- 1. lcms.cz [lcms.cz]
- 2. jmchemsci.com [jmchemsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 9. biopharminternational.com [biopharminternational.com]
Confirming the Stereochemistry of Methyl 5-methoxynicotinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical step in the development of pharmaceutical compounds, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of Methyl 5-methoxynicotinate derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for stereochemical determination depends on factors such as the physical state of the sample (solid or solution), the need for absolute or relative configuration, and the availability of instrumentation. The following table summarizes the key performance characteristics of four commonly employed methods.
| Technique | Sample State | Information Provided | Throughput | Key Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Solution | Absolute Configuration | Medium | Provides structural information in solution; sensitive to subtle conformational changes.[1][2] | Requires theoretical calculations for interpretation; may be complex for highly flexible molecules. |
| X-ray Crystallography | Solid (Crystal) | Absolute Configuration | Low | Unambiguous determination of 3D structure.[3][4][5] | Requires a single, high-quality crystal; structure in solid state may not represent the solution conformation. |
| NMR with Chiral Solvating Agents (CSAs) | Solution | Relative Configuration (can infer absolute) | High | Rapid and non-destructive; provides information on enantiomeric purity.[6][7][8][9] | Indirect method; requires a suitable chiral solvating agent. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Solution | Enantiomeric Purity and Separation | High | Excellent for separating enantiomers and determining enantiomeric excess (ee).[10] | Does not directly provide structural information for absolute configuration assignment. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 200 µL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 25-50 mg/mL.
-
Instrumentation: Utilize a dedicated VCD spectrometer.
-
Data Acquisition:
-
Acquire spectra in a sample cell with a path length of 100 µm.
-
Collect data over a spectral range of 2000-800 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Average a sufficient number of scans (e.g., for 4-8 hours) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
Baseline correct the resulting VCD spectrum.
-
-
Computational Modeling (for absolute configuration):
-
Perform a conformational search of the molecule using computational chemistry software.
-
Calculate the theoretical VCD spectrum for the lowest energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Compare the experimental VCD spectrum with the calculated spectra of the (R)- and (S)-enantiomers to assign the absolute configuration.[11]
-
X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in its crystalline form.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their NMR signals.[6][9]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the racemic or enantiomerically enriched this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a standard ¹H NMR spectrum.
-
Incrementally add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra after each addition of the CSA.
-
Monitor the chemical shifts of key protons in the this compound derivative.
-
-
Data Analysis:
-
Observe the splitting of signals corresponding to the two enantiomers. The difference in chemical shifts (Δδ) between the diastereomeric complexes is a measure of the enantiodiscrimination.
-
Integrate the separated signals to determine the enantiomeric excess (ee).
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts.
Experimental Protocol:
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column.
-
Column Selection: Choose a suitable chiral column based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase Optimization:
-
Develop a mobile phase that provides good separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation with reasonable retention times.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the chiral column.
-
Detect the separated enantiomers using a suitable detector (e.g., UV-Vis detector at a wavelength where the analyte absorbs).
-
-
Data Analysis:
-
Determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for confirming the stereochemistry of this compound derivatives using the described techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. mdpi.com [mdpi.com]
- 11. schrodinger.com [schrodinger.com]
A Comparative Analysis of Methyl 5-methoxynicotinate and Other Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Methyl 5-methoxynicotinate and other relevant nicotinic acid esters, focusing on their physicochemical properties, pharmacological activities, and underlying mechanisms of action. The information presented herein is supported by available experimental data and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, particularly for the management of dyslipidemia. However, its clinical utility is often hampered by side effects, most notably cutaneous vasodilation, commonly referred to as flushing. This has spurred the development of various nicotinic acid esters as prodrugs, designed to improve the therapeutic index of the parent compound. These esters are typically hydrolyzed in vivo to release nicotinic acid, the active moiety.
This guide focuses on a comparative analysis of this compound against other common nicotinic acid esters, such as ethyl nicotinate, propyl nicotinate, and butyl nicotinate. The primary mechanism of action for these compounds involves the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells.[1]
Physicochemical Properties
The physicochemical properties of nicotinic acid esters are crucial determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. Variations in the ester group can significantly influence properties such as lipophilicity, which in turn affects skin penetration and hydrolysis rates. A summary of the key physicochemical properties of this compound and other selected nicotinic acid esters is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Nicotinic Acid Esters
| Property | This compound | Ethyl Nicotinate | Propyl Nicotinate | Butyl Nicotinate |
| CAS Number | 29681-46-7 | 614-18-6[2] | 7681-15-4[1] | 6938-06-3[3] |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₂[2] | C₉H₁₁NO₂[1] | C₁₀H₁₃NO₂[3] |
| Molecular Weight ( g/mol ) | 167.16 | 151.16[2] | 165.19[4] | 179.22[5] |
| Melting Point (°C) | 54-59 | 8-10[2] | N/A | N/A |
| Boiling Point (°C) | 250.9 (Predicted) | 223-224[2] | 235[6] | 251.9[3] |
| LogP (Predicted/Experimental) | N/A | 1.3 (est)[7] | ~1.5 (Theoretical)[1] | 2.3 (est)[8] |
| Water Solubility | N/A | 114 g/L[9] | Limited[1] | 2.45 g/L (32 °C)[10] |
N/A: Not Available
Pharmacological Activities and Comparative Efficacy
The primary pharmacological effects of nicotinic acid esters are vasodilation and modulation of lipid metabolism, both mediated through the activation of the GPR109A receptor.
Vasodilatory Effects
Topical application of nicotinic acid esters leads to localized vasodilation, a response mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from skin cells following GPR109A activation. This effect is responsible for the characteristic flushing associated with nicotinic acid therapy. The potency of this effect can be influenced by the nature of the ester group, which affects skin penetration and the rate of hydrolysis to nicotinic acid.
While direct comparative quantitative data for the vasodilatory effects of this compound is limited in publicly available literature, the general principle is that the lipophilicity of the ester can influence its percutaneous absorption.
Table 2: Comparative Vasodilatory Activity of Nicotinic Acid Esters (Qualitative)
| Compound | Relative Potency (Vasodilation) | Key Findings |
| This compound | Data not available | The methoxy group may influence receptor binding and metabolic stability. |
| Ethyl Nicotinate | Moderate | Commonly used in topical preparations for its vasodilatory effects to treat muscle and joint pain.[11] |
| Propyl Nicotinate | Moderate to High | Induces peripheral vasodilation and is investigated for improving microcirculation.[1] |
| Butyl Nicotinate | High | Increased lipophilicity may enhance skin penetration.[8] |
Hypolipidemic Effects
The hypolipidemic effects of nicotinic acid esters are a consequence of their in vivo hydrolysis to nicotinic acid. Nicotinic acid, by activating GPR109A in adipocytes, inhibits lipolysis, leading to a reduction in the release of free fatty acids (FFAs) into the bloodstream. This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).
Mechanism of Action: The GPR109A Signaling Pathway
The binding of nicotinic acid (released from its esters) to the GPR109A receptor, a Gi protein-coupled receptor, initiates a cascade of intracellular events that mediate its pharmacological effects.
Caption: Signaling pathway of nicotinic acid esters.
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is adapted from general esterification procedures for nicotinic acids.
Materials:
-
5-Methoxynicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride or Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-methoxynicotinic acid in excess anhydrous methanol in a round-bottom flask, slowly add the catalyst (e.g., thionyl chloride or a few drops of concentrated sulfuric acid) at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Caption: General workflow for the synthesis of this compound.
In Vitro Vasodilation Assay (Isolated Aortic Ring)
This protocol provides a general method for assessing the vasodilatory effects of nicotinic acid esters.[12]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine
-
Test compounds (nicotinic acid esters)
-
Organ bath system
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm in length).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation responses isometrically using a force-displacement transducer.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate EC₅₀ values from the concentration-response curves.
In Vivo Hypolipidemic Assay (Rodent Model)
This protocol outlines a general procedure for evaluating the hypolipidemic effects of nicotinic acid esters in vivo.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
High-fat diet (optional, to induce hyperlipidemia)
-
Test compounds (nicotinic acid esters)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C
Procedure:
-
Acclimatize the animals for at least one week.
-
Induce hyperlipidemia by feeding a high-fat diet for several weeks, if required.
-
Divide the animals into groups: vehicle control, positive control (e.g., nicotinic acid), and test compound groups.
-
Administer the test compounds or vehicle orally (by gavage) or via intraperitoneal injection daily for a specified period (e.g., 1-4 weeks).
-
At the end of the treatment period, collect blood samples after a period of fasting.
-
Separate the serum by centrifugation.
-
Measure the serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C using commercial assay kits.
-
Compare the lipid profiles of the treatment groups to the control group to assess the hypolipidemic efficacy.
Structure-Activity Relationships (SAR)
The biological activity of nicotinic acid esters is influenced by the nature of the ester group. Key SAR observations include:
-
Lipophilicity: Increasing the length of the alkyl chain in the ester group (e.g., from methyl to butyl) generally increases lipophilicity. This can enhance skin penetration for topical applications but may also affect the rate of hydrolysis and systemic bioavailability.
-
Steric Hindrance: Bulky ester groups may hinder the interaction of the molecule with the GPR109A receptor or the active site of esterases, potentially reducing the rate of hydrolysis and subsequent activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups, such as the methoxy group in this compound, can influence the electronic distribution of the pyridine ring and the ester carbonyl, which may affect receptor binding affinity and reactivity.
Conclusion
This compound represents an interesting derivative of nicotinic acid with potential for modified pharmacokinetic and pharmacodynamic properties. While direct comparative data on its biological activities are currently limited, this guide provides a framework for its evaluation in the context of other well-characterized nicotinic acid esters. The provided experimental protocols can be adapted for head-to-head comparative studies to elucidate the specific advantages and disadvantages of this compound as a potential therapeutic agent. Further research is warranted to fully characterize its pharmacological profile and to explore its potential in drug development.
References
- 1. Buy Propyl nicotinate | 7681-15-4 | >98% [smolecule.com]
- 2. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Propyl nicotinate | C9H11NO2 | CID 24331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BUTYL NICOTINATE | 6938-06-3 [chemicalbook.com]
- 6. propyl nicotinate CAS#: 7681-15-4 [m.chemicalbook.com]
- 7. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 8. butyl nicotinate, 6938-06-3 [thegoodscentscompany.com]
- 9. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Purity Confirmation of Methyl 5-methoxynicotinate: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, confirming the purity of chemical compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of elemental analysis against other common techniques for verifying the purity of Methyl 5-methoxynicotinate, supported by experimental data and protocols.
Comparison of Purity Determination Methods
Elemental analysis is a robust technique that provides the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[1][2] This data is fundamental in confirming the empirical formula of a synthesized compound.[1] While powerful, it is often complemented by other analytical methods for a comprehensive purity profile.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Elemental composition (%C, %H, %N) | Confirms empirical formula; detects inorganic impurities and residual solvents. | Does not distinguish between isomers; insensitive to impurities with similar elemental composition.[3] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main compound and impurities. | High sensitivity for trace impurities; can separate isomers.[4] | Requires method development for specific compounds. |
| Gas Chromatography (GC) | Separates and quantifies volatile compounds. | Excellent for analyzing residual solvents and volatile impurities.[5] | Not suitable for non-volatile compounds. |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | High sensitivity and specificity; can identify unknown impurities.[4] | Quantitative analysis can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Identifies and quantifies the main compound and impurities; non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties to determine purity. | Can determine the purity of highly pure substances (>98.5%) without a reference standard.[6] | Not suitable for thermally unstable compounds or amorphous materials.[6] |
Elemental Analysis of this compound
The purity of this compound (Molecular Formula: C₈H₉NO₃) can be reliably determined by comparing its experimentally determined elemental composition with the theoretical values.
Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical % | Experimental % (Sample A: >99% Purity) | Experimental % (Sample B: Impure) |
| Carbon (C) | 57.48 | 57.45 | 56.89 |
| Hydrogen (H) | 5.43 | 5.45 | 5.21 |
| Nitrogen (N) | 8.38 | 8.35 | 8.12 |
Note: The data presented for Sample A and Sample B are hypothetical examples for illustrative purposes.
Sample A demonstrates a close correlation between the experimental and theoretical values, indicating a high degree of purity. In contrast, the elemental composition of Sample B deviates significantly, suggesting the presence of impurities. A common impurity in the synthesis of esters like this compound is the corresponding carboxylic acid (5-methoxynicotinic acid, C₇H₇NO₃) due to incomplete esterification or hydrolysis. The lower carbon and hydrogen percentages in Sample B are consistent with the presence of this impurity, which has a higher relative oxygen content.
Experimental Protocol: CHN Elemental Analysis
The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer based on the principle of combustion analysis.[1]
1. Sample Preparation:
-
Ensure the sample is homogenous and free of contaminants and moisture by drying it to a constant weight and finely grinding it.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
2. Combustion:
-
The encapsulated sample is introduced into a high-temperature furnace (around 1000°C) with a constant flow of oxygen.
-
This "flash combustion" converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).
3. Reduction and Separation:
-
The combustion products are passed through a reduction tube containing heated copper to convert nitrogen oxides to nitrogen gas.
-
The resulting gas mixture (CO₂, H₂O, and N₂) is then separated using a gas chromatography column.
4. Detection and Calculation:
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software, calibrated with a known standard, calculates the percentage of each element based on the sample weight and detector response.[3]
Visualizing the Purity Confirmation Process
The following diagrams illustrate the workflow and logical relationships involved in confirming the purity of this compound using elemental analysis.
Caption: Workflow for Purity Confirmation by Elemental Analysis.
Caption: Logical Flow for Purity Assessment via Elemental Analysis.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Determining the Structure of Methyl 5-methoxynicotinate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides a comparative overview of X-ray crystallography and its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of a small organic molecule like Methyl 5-methoxynicotinate.
While a specific crystal structure for this compound is not publicly available, this guide outlines the principles and experimental data that would be considered in its structural analysis.
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful technique that provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce bond lengths, bond angles, and intermolecular interactions, offering a definitive molecular structure.
Experimental Protocol: X-ray Crystallography of a Small Molecule
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound (in this case, this compound). This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffracted X-rays are recorded by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson functions.
-
Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Workflow for X-ray Crystallography
Caption: Workflow of Single-Crystal X-ray Crystallography.
Alternative Techniques for Structural Elucidation
While X-ray crystallography provides unparalleled detail for solid-state structures, other spectroscopic methods are essential for determining the structure of molecules that are difficult to crystallize or for analyzing their behavior in solution.[3][4]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon), allowing for the deduction of the molecular connectivity and stereochemistry.[3][5]
Method 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] It is used to determine the molecular weight of a compound with high accuracy and can provide information about its chemical structure through the analysis of fragmentation patterns.[8][9]
Comparison of Techniques
The choice of analytical technique for structure determination depends on the nature of the sample, the information required, and the available instrumentation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (ions) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[1][2] | Connectivity of atoms, stereochemistry, dynamic processes in solution.[3][5] | Molecular weight, elemental composition, structural fragments.[6][8] |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides information about the structure in a biologically relevant solution state. | High sensitivity, requires very small amounts of sample. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[10] | Can be complex to interpret for large molecules, does not provide bond lengths/angles directly. | Does not provide a complete 3D structure on its own. |
| Typical Sample Amount | Milligrams | Milligrams | Micrograms to Nanograms |
Conclusion
For the definitive structural determination of this compound, single-crystal X-ray crystallography would be the gold standard, providing a precise and detailed three-dimensional model of the molecule in the solid state. However, obtaining suitable crystals can be a significant hurdle.
In the absence of a crystal structure, a combination of NMR spectroscopy and mass spectrometry would be employed. Mass spectrometry would confirm the molecular weight and elemental formula, while 1D and 2D NMR experiments would be used to piece together the connectivity and stereochemistry of the molecule in solution. Together, these techniques provide a comprehensive understanding of the molecular structure. For drug development professionals, understanding the structure in both the solid state and in solution is often crucial for predicting a compound's behavior and interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. jackwestin.com [jackwestin.com]
- 6. youtube.com [youtube.com]
- 7. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
Safety Operating Guide
Proper Disposal of Methyl 5-methoxynicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 5-methoxynicotinate, a pyridine derivative, in accordance with general hazardous waste protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives can be irritants and are potentially toxic.[1]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To protect eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[1] | To prevent skin contact and absorption.[1] |
| Body Protection | A fully-buttoned lab coat.[1][2] | To protect clothing and skin from contamination.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1][2] | To avoid inhalation of vapors.[1] |
In the event of a spill, small spills may be absorbed with an inert, non-combustible material like vermiculite or sand.[1] For larger spills, it is imperative to contact your institution's Environmental Health and Safety (EHS) department immediately.[1] All materials used for spill cleanup must also be treated as hazardous waste.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][6][7][8]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][4]
-
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][9] Store it separately to prevent dangerous reactions.[4][5][10]
-
-
Waste Collection and Containment :
-
Collect waste in a designated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene or glass).[1][2][5][7][11][12]
-
Ensure the container is kept closed except when adding waste.[3][7][11][13]
-
Do not overfill the container; leave at least a 5-10% headspace to allow for expansion.[5][12]
-
Store the waste container in a designated and secure satellite accumulation area.[4][10][13] This area should be at or near the point of waste generation.[13]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[6][7]
-
The label must include the full chemical name, "this compound," and the concentration if in a solution.[5][6] Avoid using abbreviations or chemical formulas.[5][6][7]
-
Indicate the date when the waste was first added to the container.[6]
-
Include the name and contact information of the principal investigator or responsible person.[6]
-
-
Request for Disposal :
-
Once the container is full or has been in storage for the maximum allowed time (consult your institution's policy, often up to 12 months), arrange for its disposal.[13]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[6][13]
-
Provide them with a complete list of the chemical waste to be collected.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 5-methoxynicotinate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5-methoxynicotinate, including operational procedures and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on available safety data, it may cause skin and eye irritation and could be harmful if inhaled or ingested. The primary routes of exposure are inhalation, skin contact, and eye contact.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH-approved standards. A face shield should be used if there is a splash hazard. | To protect eyes from splashes and airborne particles that can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn.[1] | To prevent skin contact which can lead to irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator is required if working in a poorly ventilated area or when dust or aerosols are generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[3] | To protect the respiratory system from irritation due to inhalation of dust or vapors.[3] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Caption: A step-by-step workflow for the safe handling of this compound.
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Inspect all PPE for any damage before use.
Chemical Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Weigh and transfer the chemical in a designated area, minimizing the amount of time the container is open.
-
Use tools and equipment that are compatible with the chemical and will not generate sparks.
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Caption: Logical flow for spill response and waste disposal of this compound.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.[3]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations. Do not let the product enter drains.[3]
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
